Ipatasertib dihydrochloride
Description
Properties
IUPAC Name |
(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN5O2.2ClH/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23;;/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3;2*1H/t16-,19-,20-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKVNRNRVFDUTG-VISIQVHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396257-94-5 | |
| Record name | Ipatasertib dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396257945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IPATASERTIB DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2JCB5A8EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Ipatasertib Dihydrochloride in PI3K/AKT Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Ipatasertib dihydrochloride (GDC-0068) is a potent and highly selective, orally bioavailable, ATP-competitive pan-AKT inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3). This technical guide provides an in-depth exploration of the mechanism of action of ipatasertib, supported by quantitative data from key clinical trials, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Introduction to the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a complex and tightly regulated signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) by various growth factors. This activation leads to the recruitment and phosphorylation of PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2).
Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating key cellular functions. Dysregulation of this pathway, often through mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K), loss of the tumor suppressor phosphatase and tensin homolog (PTEN), or activating mutations in AKT itself, leads to uncontrolled cell proliferation and survival, contributing to tumorigenesis.[1][2]
Ipatasertib's Mechanism of Action
Ipatasertib is an ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3) with IC50 values of 5, 18, and 8 nM, respectively.[3] By binding to the ATP-binding pocket of AKT, ipatasertib prevents the kinase from phosphorylating its downstream substrates.[1] This inhibition of AKT activity leads to the downstream suppression of the PI3K/AKT/mTOR signaling pathway.[4]
The functional consequences of ipatasertib-mediated AKT inhibition include:
-
Induction of Apoptosis: Ipatasertib has been shown to induce p53-independent apoptosis through the activation of the FoxO3a and NF-κB pathways, leading to the upregulation of PUMA (p53 upregulated modulator of apoptosis) and subsequent Bax-mediated intrinsic mitochondrial apoptosis.[5][6] Studies in endometrial cancer cells have demonstrated that ipatasertib treatment leads to increased activity of cleaved caspases 3, 8, and 9 in a dose-dependent manner.[7][8]
-
Inhibition of Cell Proliferation and Cell Cycle Arrest: By blocking AKT signaling, ipatasertib inhibits cell proliferation and can induce cell cycle arrest.[4][7][9]
-
Synergistic Effects with Chemotherapy: Preclinical studies have demonstrated that ipatasertib can act synergistically with cytotoxic agents like paclitaxel, enhancing their anti-cancer efficacy.[4][7][9] This is thought to be due to the fact that chemotherapy can induce the activation of the PI3K/AKT survival pathway, which can be abrogated by ipatasertib.[10][11]
Caption: PI3K/AKT signaling pathway and the inhibitory action of Ipatasertib.
Quantitative Data from Clinical Trials
Ipatasertib has been evaluated in numerous clinical trials across various cancer types, both as a monotherapy and in combination with other agents. The following tables summarize key quantitative data from some of these trials.
Table 1: Ipatasertib in Triple-Negative Breast Cancer (TNBC)
| Trial Name | Phase | Treatment Arms | Patient Population | Primary Endpoint | Results | Reference |
| LOTUS | II | Ipatasertib + Paclitaxel vs. Placebo + Paclitaxel | First-line metastatic TNBC | Progression-Free Survival (PFS) | ITT Population (n=124): Median PFS 6.2 months vs. 4.9 months (HR 0.60). PIK3CA/AKT1/PTEN-altered (n=42): Median PFS 9.0 months vs. 4.9 months (HR 0.44). Median OS 23.1 months vs 18.4 months in the ITT population. | [10][11] |
| IPATunity130 (Cohort A) | III | Ipatasertib + Paclitaxel vs. Placebo + Paclitaxel | First-line PIK3CA/AKT1/PTEN-altered metastatic TNBC | Progression-Free Survival (PFS) | Median PFS 7.4 months vs. 6.1 months (HR 1.02). Did not meet primary endpoint. | [12][13][14] |
| CO40151, IPATunity130 (signal-seeking cohort), IPATunity170 | Ib/III | Ipatasertib + Atezolizumab + Paclitaxel | First-line metastatic TNBC | Efficacy and Safety | Median PFS: 5.4 to 7.4 months; ORR: 44% to 63%; Median OS: 15.7 to 28.3 months. | [15] |
Table 2: Ipatasertib in Prostate Cancer
| Trial Name | Phase | Treatment Arms | Patient Population | Primary Endpoint | Results | Reference |
| Randomized Phase II | II | Ipatasertib (400mg or 200mg) + Abiraterone vs. Placebo + Abiraterone | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Radiographic PFS (rPFS) | PTEN-loss tumors: rPFS prolonged with Ipatasertib 400mg vs. placebo (HR 0.39). | [16] |
| IPATential150 | III | Ipatasertib + Abiraterone vs. Placebo + Abiraterone | mCRPC with and without PTEN loss | Radiographic PFS (rPFS) | PTEN-loss tumors (n=521): Median rPFS 18.5 months vs. 16.5 months (HR 0.77). ITT Population (n=1101): Median rPFS 19.2 months vs. 16.6 months (HR 0.84, not significant). No significant improvement in Overall Survival (OS). | [17][18][19] |
Table 3: Ipatasertib in Other Solid Tumors
| Trial Name | Phase | Treatment Arms | Patient Population | Primary Endpoint | Results | Reference |
| Phase Ib Study | Ib | Ipatasertib + various chemotherapies (docetaxel, mFOLFOX6, paclitaxel) or enzalutamide | Advanced solid tumors | Safety, Tolerability, MTD | Recommended Phase II doses: 600 mg with mFOLFOX6, 400 mg with paclitaxel. Well-tolerated with manageable side effects. | [20] |
| FINER | III | Ipatasertib + Fulvestrant vs. Placebo + Fulvestrant | ER+/HER2- metastatic breast cancer post-CDK4/6i and AI | Progression-Free Survival (PFS) | ITT Population (n=250): Median PFS 5.32 months vs. 1.94 months (HR 0.61). | [21] |
Detailed Experimental Protocols
The following are representative protocols for key in vitro experiments used to characterize the mechanism of action of ipatasertib.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., ARK1, SPEC-2 endometrial cancer cells) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of ipatasertib (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Incubation: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.[4]
Caption: Workflow for a typical MTT cell viability assay.
Western Blotting for Phospho-Protein Analysis
This technique is used to detect and quantify the phosphorylation status of specific proteins in the PI3K/AKT pathway.
-
Cell Lysis: Cells treated with ipatasertib or vehicle are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated AKT (p-AKT Ser473), total AKT, phosphorylated S6 ribosomal protein (p-S6), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software.[4]
Apoptosis Assay (ELISA for Cleaved Caspases)
This assay quantifies the activity of key executioner caspases involved in apoptosis.
-
Cell Treatment: Cells are treated with different concentrations of ipatasertib for a specified time (e.g., 18 hours).
-
Cell Lysis: Cells are lysed according to the manufacturer's protocol for the specific caspase activity assay kit.
-
ELISA Procedure: The cell lysates are added to a microplate pre-coated with an antibody specific for the cleaved form of the caspase of interest (e.g., cleaved caspase-3, -8, or -9).
-
Substrate Incubation: A specific substrate for the caspase is added, and the plate is incubated to allow for enzymatic cleavage.
-
Colorimetric Detection: A chromogen is added, and the color development is proportional to the amount of cleaved caspase.
-
Absorbance Measurement: The absorbance is read at the appropriate wavelength using a microplate reader.
-
Data Analysis: Caspase activity is expressed as fold change relative to the vehicle-treated control.[7][8]
Caption: Workflow for a cleaved caspase ELISA apoptosis assay.
Resistance Mechanisms
Despite the initial efficacy of AKT inhibitors like ipatasertib, acquired resistance can emerge. Studies have shown that distinct resistance mechanisms can arise depending on the type of AKT inhibitor used. For ATP-competitive inhibitors like ipatasertib, resistance is often driven by the rewiring of compensatory signaling pathways. For example, resistance to ipatasertib in prostate cancer models has been associated with the activation of parallel signaling pathways, such as PIM signaling.[22] This highlights the importance of identifying and co-targeting these escape pathways to overcome resistance.
Conclusion
This compound is a potent and selective pan-AKT inhibitor that effectively targets the dysregulated PI3K/AKT signaling pathway in various cancers. Its mechanism of action, centered on the competitive inhibition of ATP binding to AKT, leads to the suppression of downstream signaling, resulting in reduced cell proliferation and survival, and the induction of apoptosis. While clinical trial results have been mixed, with notable successes in certain patient populations (e.g., those with PTEN-loss tumors), the development of resistance remains a challenge. A thorough understanding of ipatasertib's mechanism of action, coupled with the identification of predictive biomarkers and rational combination strategies to overcome resistance, will be crucial for optimizing its therapeutic potential in the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
- 12. Ipatasertib Plus Paclitaxel Falters in Advanced Triple-Negative Breast Cancer Phase III Trial - The ASCO Post [ascopost.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. targetedonc.com [targetedonc.com]
- 15. First-Line Ipatasertib, Atezolizumab, and Taxane Triplet for Metastatic Triple-Negative Breast Cancer: Clinical and Biomarker Results - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. 2minutemedicine.com [2minutemedicine.com]
- 18. Final Overall Survival and Molecular Data Associated with Clinical Outcomes in Patients Receiving Ipatasertib and Abiraterone in the Phase 3 IPATential150 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ipatasertib plus abiraterone and prednisolone in metastatic castration-resistant prostate cancer (IPATential150): a multicentre, randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antitumor activity of ipatasertib combined with chemotherapy: results from a phase Ib study in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
- 22. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ipatasertib as a Selective Pan-Akt Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a critical role in tumor cell proliferation, survival, and metabolism.[1] Akt, a serine/threonine-specific protein kinase, serves as a central node in this pathway.[2] Ipatasertib (GDC-0068) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][3] This technical guide provides an in-depth overview of ipatasertib, detailing its mechanism of action, preclinical and clinical data, and key experimental protocols relevant to its study.
Introduction to the PI3K/Akt/mTOR Pathway and Ipatasertib
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes.[4] Its aberrant activation, often driven by mutations in genes like PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in AKT itself, is a common feature in many cancers, contributing to uncontrolled cell growth and resistance to therapy.[1][2][4]
Ipatasertib emerges as a targeted therapeutic agent designed to counteract this hyperactivation. It is an ATP-competitive inhibitor that binds to the kinase domain of Akt, preventing its phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.[4][5] Its high selectivity for all three Akt isoforms minimizes off-target effects, offering a refined therapeutic approach compared to less specific inhibitors.[3] Preclinical and clinical studies have demonstrated its potential as a monotherapy and in combination with chemotherapy, hormonal therapy, and other targeted agents across a range of solid tumors.[6][7][8]
Mechanism of Action of Ipatasertib
Ipatasertib functions by competitively binding to the ATP-binding pocket of Akt kinases.[4][5] This action prevents the phosphorylation of numerous downstream effector proteins, which are critical for various cellular functions. The inhibition of Akt signaling by ipatasertib leads to decreased cell proliferation, cell cycle arrest, and the induction of apoptosis.[6][9]
The PI3K/Akt/mTOR signaling pathway begins with the activation of receptor tyrosine kinases (RTKs) by extracellular ligands. This triggers the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by upstream kinases.[4] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[4] Once activated, Akt phosphorylates a wide array of downstream targets, including mTORC1, GSK3β, and the FOXO family of transcription factors, to promote cell growth and survival.[2][6] Ipatasertib directly intervenes by blocking the kinase activity of Akt, thereby inhibiting all subsequent downstream signaling.[4]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Ipatasertib.
Preclinical Data
Ipatasertib has demonstrated significant anti-tumor activity in a wide range of preclinical models, both as a single agent and in combination with other therapies.[6] Its efficacy is particularly pronounced in cancer cell lines and xenograft models with alterations in the PI3K/Akt pathway, such as PTEN loss or PIK3CA mutations.[2][10]
In Vitro Activity
In vitro studies have established the dose-dependent inhibitory effect of ipatasertib on cell proliferation and viability across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in models with a dysregulated PI3K/Akt pathway.
Table 1: In Vitro Inhibitory Activity of Ipatasertib in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Alteration(s) | Ipatasertib IC50 (nM) | Reference |
|---|---|---|---|---|
| ARK1 | Uterine Serous Carcinoma | PTEN wild-type | 6,620 | [6] |
| SPEC-2 | Uterine Serous Carcinoma | PTEN null | 2,050 | [6] |
| LNCaP | Prostate Cancer | PTEN null | ~50 | [11] |
| PC-3 | Prostate Cancer | PTEN null | ~100 | [2] |
| MDA-MB-468 | Breast Cancer | PTEN null, PIK3CA-H1047R | ~100 | [2] |
| A2780 | Ovarian Cancer | PTEN wild-type | ~140 |[12] |
Note: IC50 values can vary based on assay conditions and duration of exposure.
In Vivo Efficacy
In vivo studies using tumor xenograft models have corroborated the anti-tumor effects of ipatasertib. Oral administration of ipatasertib has been shown to inhibit tumor growth and downstream signaling markers like phosphorylated S6.[6][13]
Caption: A typical experimental workflow for evaluating Ipatasertib in a xenograft model.
Table 2: Summary of In Vivo Efficacy of Ipatasertib in a Transgenic Mouse Model
| Model | Treatment (4 weeks) | Outcome | Reference |
|---|---|---|---|
| Lkb1fl/flp53fl/fl Endometrial Cancer | Ipatasertib (50 mg/kg, daily) | Significant inhibition of tumor growth vs. control | [13] |
| Lkb1fl/flp53fl/fl Endometrial Cancer | Ipatasertib + Paclitaxel | Synergistic inhibition of tumor growth |[13] |
Clinical Studies and Efficacy
Ipatasertib has been evaluated in numerous clinical trials, primarily in combination with other anticancer agents. These trials have explored its safety, tolerability, and efficacy in various solid tumors, including breast, prostate, and gastric cancers.[8][14][15]
Table 3: Summary of Key Clinical Trials Involving Ipatasertib
| Trial (Identifier) | Phase | Cancer Type | Combination Agent(s) | Key Efficacy Finding | Reference |
|---|---|---|---|---|---|
| LOTUS (NCT02162719) | II | Triple-Negative Breast Cancer (TNBC) | Paclitaxel | Improved Progression-Free Survival (PFS) in patients with PIK3CA/AKT1/PTEN-altered tumors. | [16][17] |
| IPATential150 (NCT03072238) | III | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Abiraterone | Improved radiographic PFS in patients with PTEN-loss tumors. | [18][19] |
| FAIRLANE (NCT02301988) | II | Triple-Negative Breast Cancer (TNBC) | Paclitaxel (neoadjuvant) | Enriched antitumor effect in patients with PIK3CA/AKT1/PTEN-altered tumors or high baseline pAKT levels. | [1][20] |
| JAGUAR (NCT02157922) | II | Gastric/GEJ Adenocarcinoma | mFOLFOX6 | Did not meet primary endpoint of PFS improvement. | [14] |
| TAPISTRY (NCT04589845) | II | Solid Tumors with AKT1/2/3 mutations | Monotherapy | Objective Response Rate (ORR) of 31.3%, with marked activity in endometrial and breast cancers. |[21] |
Common treatment-related adverse events associated with ipatasertib include diarrhea, hyperglycemia, rash, nausea, and fatigue.[8][18] These side effects are generally manageable with supportive care and dose modifications.
Key Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., ARK1, SPEC-2) into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[6]
-
Treatment: Treat the cells with increasing concentrations of ipatasertib (e.g., 0.1 to 25 µM) or vehicle control (DMSO).[6]
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.[6][22]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[23][24]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[23]
-
Measurement: Read the absorbance at a wavelength of 490-570 nm using a microplate reader.[23]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the IC50 value using non-linear regression analysis.
Western Blotting for Akt Pathway Inhibition
This technique is used to detect changes in protein levels and phosphorylation status, confirming the on-target effect of ipatasertib.
Protocol:
-
Cell Lysis: Treat cells with ipatasertib for a specified time (e.g., 2 hours).[25] Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt (Ser473), total Akt, phospho-S6, total S6, and a loading control like β-actin) overnight at 4°C.[6][25]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[25]
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Caption: Standard workflow for Western Blot analysis.
In Vivo Tumor Xenograft Study
This protocol outlines the use of animal models to assess the anti-tumor efficacy of ipatasertib in vivo.
Protocol:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel mixture).[26]
-
Implantation: Subcutaneously inject a defined number of cells (e.g., 1 x 106) into the flank of immunocompromised mice (e.g., NSG or nude mice).[26][27]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, ipatasertib, combination therapy).[27]
-
Drug Administration: Administer ipatasertib orally via gavage at a predetermined dose and schedule (e.g., 50 mg/kg, daily).[13] Monitor animal body weight and overall health.
-
Study Endpoint: Continue treatment for a defined period (e.g., 4 weeks) or until tumors reach a predetermined maximum size.[13]
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Tumor tissue can be flash-frozen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC) to assess pharmacodynamic markers like Ki67 and p-S6.[13]
Mechanisms of Resistance
Despite promising activity, the long-term efficacy of Akt inhibitors can be limited by the development of acquired resistance. For ATP-competitive inhibitors like ipatasertib, resistance is often driven by the rewiring of compensatory signaling pathways rather than by alterations in the Akt protein itself.[11]
Studies have shown that resistance to ipatasertib can be associated with the upregulation of parallel survival pathways, such as PIM signaling.[11] This suggests that combination therapies designed to co-target these escape pathways may be an effective strategy to overcome or delay the onset of resistance.[11][27]
Caption: Compensatory pathway activation as a mechanism of resistance to Ipatasertib.
Conclusion and Future Directions
Ipatasertib is a highly selective, potent, pan-Akt inhibitor that has demonstrated robust anti-tumor activity in preclinical models and promising efficacy in clinical trials, particularly for tumors with PI3K/Akt pathway alterations. Its manageable safety profile makes it a viable candidate for combination therapies.
Future research will likely focus on refining biomarker strategies to better identify patient populations most likely to benefit from ipatasertib.[1] This includes not only genomic alterations like PTEN loss but also functional biomarkers such as baseline Akt phosphorylation.[20] Furthermore, investigating rational combination strategies to overcome intrinsic and acquired resistance will be crucial to maximizing the therapeutic potential of ipatasertib and improving outcomes for patients with cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of ipatasertib combined with chemotherapy: results from a phase Ib study in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kar.kent.ac.uk [kar.kent.ac.uk]
- 13. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAGUAR: A randomized phase II study of the AKT inhibitor ipatasertib (GDC-0068) versus placebo in combination with mFOLFOX6 chemotherapy in patients (pts) with locally advanced or metastatic HER2-negative gastric (G) or gastroesophageal junction (GEJ) adenocarcinoma. - ASCO [asco.org]
- 15. Facebook [cancer.gov]
- 16. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. icr.ac.uk [icr.ac.uk]
- 19. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 20. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant Ipatasertib plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ipatasertib in patients with <em>AKT1/2/3</em> mutation-positive (<em>AKT</em>mut) tumors: TAPISTRY study. - ASCO [asco.org]
- 22. researchgate.net [researchgate.net]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. pubcompare.ai [pubcompare.ai]
- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ipatasertib Dihydrochloride: Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipatasertib dihydrochloride, also known as GDC-0068, is a potent and highly selective, ATP-competitive small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (Protein Kinase B).[1][2][3] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent occurrence in many human cancers, playing a crucial role in tumor growth, proliferation, survival, and therapeutic resistance.[4] Ipatasertib has demonstrated robust anti-tumor activity in preclinical models and has been extensively evaluated in clinical trials for various cancers, particularly breast and prostate cancer.[5][6] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound, along with a compilation of key quantitative data and detailed experimental insights.
Chemical Structure and Properties
This compound is the hydrochloride salt form of Ipatasertib. The chemical structure is characterized by a central piperazine ring linking a substituted cyclopenta[d]pyrimidine moiety and a chiral (S)-2-(4-chlorophenyl)-3-(isopropylamino)propan-1-one fragment.
Chemical Name: (2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride[7]
Molecular Formula: C₂₄H₃₄Cl₃N₅O₂[7]
Molecular Weight: 530.9 g/mol [7]
| Property | Value | Reference |
| CAS Number | 1396257-94-5 | [7] |
| Appearance | Solid powder | [8] |
| Stereochemistry | Absolute | [9] |
Synthesis of Ipatasertib
The synthesis of Ipatasertib is a convergent process, involving the preparation of two key chiral intermediates followed by their coupling.[10] The manufacturing process has been optimized for large-scale production, employing a combination of chemical and enzymatic catalytic steps to establish the three stereocenters of the molecule.[6][11]
Retrosynthetic Analysis
A retrosynthetic analysis of Ipatasertib reveals two primary building blocks: the trans-substituted cyclopentylpyrimidine core and a β²-amino acid derivative. The cyclopentane ring is constructed via a carbonylative esterification and a Dieckmann cyclization sequence. The chirality of the β²-amino acid is established through an asymmetric aminomethylation (Mannich) reaction.[10]
Synthesis of Key Intermediates
Intermediate 1: The Cyclopentylpyrimidine Core
The synthesis of the chiral trans-substituted cyclopentylpyrimidine intermediate is a multi-step process. One of the key challenges is the installation of the methyl and hydroxyl stereocenters. This has been achieved through methods such as enzymatic resolution of a triester starting material and an asymmetric reduction of a ketone precursor.[10] A continuous flow Grignard reaction has also been developed for the manufacture of a key intermediate in this synthesis, involving a Br/Mg exchange and intramolecular cyclization.
Intermediate 2: The β²-Amino Acid
The chiral β²-amino acid component is synthesized using an asymmetric aminomethylation (Mannich) reaction.[10] Another described route utilizes a halide-activated, Ru-catalyzed asymmetric hydrogenation of a vinylogous carbamic acid to produce the desired α-aryl-β-amino acid in high yield and enantioselectivity.[3]
Final Coupling and Salt Formation
The final steps of the synthesis involve the coupling of the two chiral intermediates. This is typically a three-stage endgame process.[10] Due to the thermal instability of the free-base form of Ipatasertib, which can lead to a β-elimination degradation product, the final active pharmaceutical ingredient (API) is isolated as a stable monohydrochloride or dihydrochloride salt.[10]
Mechanism of Action and Signaling Pathway
Ipatasertib is a highly selective, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2][3] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[5] In many cancers, this pathway is hyperactivated due to mutations in key components such as PIK3CA or loss of the tumor suppressor PTEN.[4]
By binding to the ATP-binding pocket of AKT, Ipatasertib prevents its phosphorylation and activation, thereby inhibiting downstream signaling.[12] This leads to the suppression of tumor cell proliferation and the induction of apoptosis.[13] Ipatasertib has been shown to induce p53-independent apoptosis through the activation of FoxO3a and NF-κB pathways.[14]
Caption: The PI3K/AKT Signaling Pathway and the inhibitory action of Ipatasertib.
Quantitative Data
In Vitro Potency
Ipatasertib demonstrates potent inhibition of all three AKT isoforms and exhibits greater activity in cancer cell lines with alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations.[1]
| Target | IC₅₀ (nM) | Reference |
| AKT1 | 5 | [2] |
| AKT2 | 18 | [2] |
| AKT3 | 8 | [2] |
| Cell Line | IC₅₀ (µM) | Cancer Type | Reference |
| ARK1 | 6.62 | Uterine Serous Carcinoma | [4] |
| SPEC-2 | 2.05 | Uterine Serous Carcinoma | [4] |
| OE33 | ~0.1 - ~0.5 | Gastric Cancer | [13] |
| N87 | ~0.1 - ~0.5 | Gastric Cancer | [13] |
| OE19 | ~0.1 - ~0.5 | Gastric Cancer | [13] |
Pharmacokinetic Properties
Population pharmacokinetic models for Ipatasertib have been developed from data in cancer patients. The models describe a three-compartment disposition with sequential zero- and first-order absorption and first-order elimination.[15]
| Parameter | Value | Condition | Reference |
| Median Tₘₐₓ | 1 hour | 400 mg dose in patients | [16] |
| Median t₁/₂ | ~45 hours | 400 mg dose in patients | [16] |
| Metabolism | Substrate of CYP3A4 and P-gp | - | [17] |
| Active Metabolite | M1 (G-037720), 3-5 fold less active | - | [17] |
Clinical Efficacy Data (Selected Trials)
LOTUS Trial (NCT02162719): Metastatic Triple-Negative Breast Cancer (mTNBC)
This Phase II trial evaluated Ipatasertib in combination with paclitaxel versus placebo plus paclitaxel as a first-line treatment for mTNBC.[7]
| Endpoint | Ipatasertib + Paclitaxel | Placebo + Paclitaxel | Hazard Ratio (95% CI) | p-value | Reference |
| Median PFS (ITT) | 6.2 months | 4.9 months | 0.60 (0.37–0.98) | 0.037 | [7] |
| Median OS (ITT, final) | 25.8 months | 16.9 months | 0.80 (0.50–1.28) | - | [2][18] |
| Median PFS (PIK3CA/AKT1/PTEN-altered) | 9.0 months | 4.9 months | 0.44 (0.20-0.99) | - | [19] |
IPATunity130 Trial (Cohort A): PIK3CA/AKT1/PTEN-Altered mTNBC
This Phase III trial aimed to confirm the findings of the LOTUS trial in a biomarker-selected population.[20]
| Endpoint | Ipatasertib + Paclitaxel | Placebo + Paclitaxel | Hazard Ratio (95% CI) | Reference |
| Median PFS | 7.4 months | 6.1 months | 1.02 (0.71-1.45) | [20] |
| Median OS | 24.4 months | 24.9 months | 1.08 (0.73-1.58) | [20] |
Experimental Protocols
General Procedure for Amide Coupling (Illustrative)
This is a generalized protocol based on common amide bond formation techniques and should be adapted for specific substrates.
To a solution of the carboxylic acid intermediate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide) is added a coupling agent such as HATU (1.1 equivalents) and an amine base like diisopropylethylamine (2 equivalents). The mixture is stirred at room temperature for a short period (e.g., 15 minutes) to activate the carboxylic acid. The amine intermediate (1 equivalent) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Cell Viability Assay (Illustrative)
Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight. The following day, the cells are treated with serial dilutions of Ipatasertib or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours). Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Caption: A generalized workflow for the synthesis and in vitro evaluation of Ipatasertib.
Conclusion
This compound is a promising targeted therapeutic agent that effectively inhibits the PI3K/AKT/mTOR signaling pathway. Its chemical synthesis has been well-established and optimized for large-scale production. Preclinical and clinical data have demonstrated its potential in treating various cancers, although further research is needed to identify patient populations that will derive the most benefit. This technical guide provides a foundational understanding of the key chemical, biological, and clinical aspects of Ipatasertib for researchers and drug development professionals.
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Final results of the double-blind placebo-controlled randomized phase 2 LOTUS trial of first-line ipatasertib plus paclitaxel for inoperable locally advanced/metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Study Assessing the Safety and Efficacy of Adding Ipatasertib to Paclitaxel Treatment in Participants With Breast Cancer That Has Spread Beyond the Initial Site, and the Cancer Does Not Have Certain Hormonal Receptors [clin.larvol.com]
- 4. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of the Commercial Manufacturing Process for Ipatasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ipatasertib plus paclitaxel versus placebo plus paclitaxel as first-line therapy for metastatic triple-negative breast cancer (LOTUS): a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. onclive.com [onclive.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. icm.unicancer.fr [icm.unicancer.fr]
- 13. Enhanced Antitumor Effect of Trastuzumab and Duligotuzumab or Ipatasertib Combination in HER-2 Positive Gastric Cancer Cells [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Population Pharmacokinetics of Ipatasertib and Its Metabolite in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of Ipatasertib in Subjects With Hepatic Impairment Using 2 Methods of Classification of Hepatic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug–Drug Interaction Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of Ipatasertib in Combination with Darolutamide in Patients with Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. targetedonc.com [targetedonc.com]
- 20. Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Profile of Ipatasertib: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipatasertib (also known as GDC-0068) is an orally bioavailable, highly selective, ATP-competitive small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (Protein Kinase B).[1][2] As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is one of the most frequently activated protein kinases in human cancers, playing a critical role in tumor cell proliferation, survival, and resistance to therapy.[1] Dysregulation of this pathway, often through loss of the tumor suppressor PTEN or activating mutations in PIK3CA, is a common feature in many solid tumors.[1]
Ipatasertib was developed to specifically target activated, phosphorylated AKT (pAKT), thereby inhibiting downstream signaling and exerting anti-tumor effects.[1] Preclinical studies have demonstrated its potency in cancer cell lines and xenograft models, particularly those with genetic alterations that lead to AKT activation.[1][3] This guide provides an in-depth summary of the preclinical pharmacodynamic and pharmacokinetic properties of Ipatasertib, presents detailed experimental protocols, and visualizes key biological and experimental pathways.
Pharmacodynamics (PD)
The pharmacodynamic activity of Ipatasertib is characterized by its potent and selective inhibition of the AKT signaling pathway, leading to reduced cell viability and tumor growth.
Mechanism of Action
Ipatasertib is a pan-Akt inhibitor that targets AKT1, AKT2, and AKT3.[2] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of numerous downstream substrates essential for cell growth and survival.[4][5] The inhibition of AKT signaling by Ipatasertib leads to the blockade of cell-cycle progression and the induction of apoptosis.[3][6] A notable characteristic of this ATP-competitive inhibition is that it can lock AKT in a hyperphosphorylated yet non-functional state, making the measurement of pAKT levels a direct indicator of target engagement.[4][6]
Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell fate. The pathway is initiated by the activation of Receptor Tyrosine Kinases (RTKs), which recruit and activate PI3K. PI3K then phosphorylates PIP2 to generate PIP3, a lipid second messenger. PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream targets to promote cell proliferation and survival. Ipatasertib directly inhibits the kinase activity of AKT, blocking this cascade.
References
- 1. Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to the In Vitro Evaluation of Ipatasertib on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ipatasertib (GDC-0068) is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, driving tumor cell proliferation, survival, and metabolism.[2][3][4] Aberrant activation, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, makes AKT a critical node for therapeutic intervention.[5][6] This guide provides a comprehensive overview of the in vitro evaluation of Ipatasertib, summarizing its mechanism of action, quantitative efficacy data across various cancer cell lines, and detailed protocols for key experimental assays.
Signaling Pathways and Mechanism of Action
Ipatasertib exerts its anti-tumor effects by directly inhibiting AKT, the central kinase in the PI3K/AKT/mTOR pathway. This inhibition blocks downstream signaling, leading to reduced cell proliferation and the induction of apoptosis.[1][3]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT pathway is initiated by the activation of Receptor Tyrosine Kinases (RTKs) by growth factors.[3] This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation.[3] Activated AKT then phosphorylates a multitude of downstream substrates, including mTORC1, GSK3β, and FOXO transcription factors, to promote cell growth, proliferation, and survival.[4] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[3][6] Ipatasertib competitively binds to the ATP-binding pocket of AKT, preventing its kinase activity and halting the entire downstream cascade.[3]
PUMA-Dependent Apoptosis
Research has shown that Ipatasertib can induce p53-independent apoptosis.[1] This is achieved through the activation of the transcription factors FoxO3a and NF-κB, which are normally inhibited by AKT.[1] Once active, these factors directly bind to the promoter of PUMA (p53 upregulated modulator of apoptosis), increasing its expression. PUMA then triggers Bax-mediated intrinsic mitochondrial apoptosis.[7]
Quantitative In Vitro Efficacy
The sensitivity of cancer cell lines to Ipatasertib is strongly correlated with the activation status of the PI3K/AKT pathway.[8] Cell lines with alterations such as PTEN loss or activating PIK3CA mutations show significantly greater sensitivity and lower half-maximal inhibitory concentration (IC50) values.[8]
Table 1: Ipatasertib IC50 Values in Cancer Cell Lines with PTEN/PIK3CA Alterations
| Genetic Alteration Status | Mean IC50 (µM) | Median IC50 (µM) | Number of Cell Lines (n) |
| With PTEN loss or PIK3CA mutations | 4.8 | 2.2 | 60 |
| Without known alterations | 8.4 | 10.0 | 40 |
| With PTEN alterations only | 3.8 | 1.3 | 33 |
| Without PTEN alterations | 7.4 | 10.0 | 67 |
| Data sourced from a study evaluating a broad panel of cancer cell lines.[8] |
Table 2: Ipatasertib IC50 Values in Specific Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | Key Mutations | IC50 (µM) |
| SPEC-2 | Uterine Serous Carcinoma | Null | - | 2.05[9] |
| HEC-1A | Endometrial Cancer | - | - | 4.65[10] |
| ECC-1 | Endometrial Cancer | - | - | 2.92[10] |
| ARK1 | Uterine Serous Carcinoma | Wild Type | - | 6.62[9] |
| Data compiled from various in vitro studies.[9][10] |
Experimental Protocols
Standardized in vitro assays are crucial for evaluating the efficacy and mechanism of action of Ipatasertib. Below are detailed methodologies for key experiments.
Cell Viability / Proliferation (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000 to 8,000 cells per well and allow them to adhere by incubating for 24 hours at 37°C with 5% CO₂.[9][11]
-
Drug Treatment: Treat the cells with a range of Ipatasertib concentrations (e.g., 0.1 µM to 25 µM) for 72 hours.[9][12] Include a vehicle control (e.g., DMSO) on each plate.[11]
-
MTT Addition: At the end of the treatment period, add 5 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-2 hours at 37°C.[11][12]
-
Solubilization: Terminate the reaction by adding 100 µL of DMSO to each well to dissolve the formazan crystals.[11][12]
-
Data Acquisition: Measure the absorbance at 575 nm using a microplate reader.[11][12] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Alternative assays like the CellTiter-Glo® 3D Cell Viability Assay are used for 3D spheroid models, measuring ATP content as an indicator of viability after 7 days of exposure.[5]
Western Blotting
Western blotting is used to detect changes in protein expression and phosphorylation, confirming Ipatasertib's engagement with the AKT pathway.
Methodology:
-
Cell Treatment & Lysis: Plate cells (e.g., 5x10⁴ cells/well in a 6-well plate) and grow to 70-80% confluency.[10] Treat with desired concentrations of Ipatasertib for a specified time (e.g., 30 minutes to 30 hours).[10][12] After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[13]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking & Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[13] Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT Ser473, total AKT, p-S6, total S6, β-actin) overnight at 4°C.[10]
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10] After final washes, detect the signal using an enhanced chemiluminescence (ECL) system.[10]
Note: Ipatasertib treatment often leads to an increase in phosphorylated AKT (p-AKT) levels, which indicates target engagement and stabilization of the p-AKT complex, while the phosphorylation of downstream targets like S6 is decreased, indicating pathway inhibition.[11]
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed and treat cells with Ipatasertib as required for the experiment.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge.[14]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer.[15] Add Annexin V-fluorochrome conjugate (e.g., FITC, Alexa Fluor 488) and Propidium Iodide (PI) to the cell suspension.[14][15]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark to allow the dyes to bind.[15]
-
Analysis: Analyze the stained cells immediately using a flow cytometer.[14]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
Methodology:
-
Cell Seeding: Plate a low number of cells (e.g., 100-150 cells/well) in 6-well plates.[11]
-
Drug Treatment: After 24 hours, treat the cells with varying concentrations of Ipatasertib for a defined period (e.g., 24-36 hours).[9][11]
-
Culture: Remove the drug-containing medium, wash with PBS, and add fresh medium. Culture the cells for approximately 14 days, changing the medium every third day, until visible colonies are formed.[10][11]
-
Staining and Counting: Wash the colonies with PBS, fix, and stain them with a solution of 0.5% crystal violet in 6% glutaraldehyde.[11] Count the number of colonies (typically >50 cells) either manually or using imaging software.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant Ipatasertib plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Ipatasertib | GDC-0068 | pan-Akt | FoxO3a | NF-κB | TargetMol [targetmol.com]
- 8. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Ipatasertib: A Technical Guide on its Impact on Apoptosis and Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ipatasertib, a potent and selective pan-AKT inhibitor. We will explore its core mechanism of action and its downstream effects on two critical cellular processes: apoptosis and cell cycle progression. This document synthesizes preclinical data, outlines detailed experimental protocols for reproducing key findings, and visualizes the complex biological pathways involved.
Introduction to Ipatasertib and the PI3K/AKT Signaling Pathway
Ipatasertib (GDC-0068) is an orally administered, ATP-competitive inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial regulator of numerous cellular functions, including proliferation, survival, growth, and metabolism.[3] Hyperactivation of this pathway, often due to mutations in key components like PIK3CA, PTEN, or AKT itself, is a common feature in many human cancers.[3][4] By inhibiting AKT, the central node of this pathway, ipatasertib effectively disrupts these oncogenic signals, leading to decreased cancer cell proliferation and tumor growth.[3][4]
Mechanism of Action: Inhibition of the AKT Signaling Cascade
Ipatasertib exerts its function by binding to the ATP-binding pocket of AKT, preventing its phosphorylation and subsequent activation.[1][3] This inhibition blocks the downstream signaling cascade, affecting a multitude of effector proteins that control cell survival and proliferation.[1] The disruption of AKT signaling is a key mechanism behind ipatasertib's anti-tumor activities.[1]
Caption: PI3K/AKT signaling pathway and the inhibitory action of Ipatasertib.
Effect on Apoptosis
Ipatasertib induces programmed cell death, or apoptosis, in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[4][5] This is evidenced by the activation of key executioner enzymes, caspases, and the modulation of apoptosis-regulating proteins from the Bcl-2 family.
3.1. Quantitative Data: Induction of Apoptosis
Studies in various cancer cell lines have quantified the pro-apoptotic effects of ipatasertib. Treatment leads to a dose-dependent increase in the activity of initiator caspases (caspase-8 and caspase-9) and the common executioner caspase (caspase-3).[4][5]
| Cell Line | Treatment (Concentration) | Target | Fold Increase in Activity (vs. Control) | Reference |
| ARK1 | Ipatasertib (25 µM) | Cleaved Caspase-3 | 1.75 | [4] |
| Cleaved Caspase-8 | 1.51 | [4] | ||
| Cleaved Caspase-9 | 1.69 | [4] | ||
| SPEC-2 | Ipatasertib (25 µM) | Cleaved Caspase-3 | 2.90 | [4] |
| Cleaved Caspase-8 | 1.59 | [4] | ||
| Cleaved Caspase-9 | 1.61 | [4] | ||
| HEC-1A | Ipatasertib (10 µM) | Cleaved Caspase-3 | 1.88 (87.6% increase) | [5][6] |
| Cleaved Caspase-8 | 1.54 (53.5% increase) | [5][6] | ||
| Cleaved Caspase-9 | 1.69 (69.4% increase) | [5][6] | ||
| ECC-1 | Ipatasertib (10 µM) | Cleaved Caspase-3 | 1.99 (98.9% increase) | [6] |
| Cleaved Caspase-8 | 1.62 (61.8% increase) | [6] | ||
| Cleaved Caspase-9 | 1.90 (89.8% increase) | [6] |
Furthermore, ipatasertib treatment results in the downregulation of anti-apoptotic proteins like BCL-2 and MCL-1, further tipping the cellular balance towards apoptosis.[4][6] Research also indicates that ipatasertib can induce apoptosis through a p53-independent mechanism involving the activation of FoxO3a and NF-κB, leading to the upregulation of PUMA and subsequent Bax-mediated mitochondrial apoptosis.[2][7]
3.2. Experimental Protocol: Apoptosis Assessment by Annexin V & Propidium Iodide Staining
This protocol outlines a standard method for quantifying apoptosis using flow cytometry.[8][9][10]
Materials:
-
Cell culture reagents
-
Ipatasertib
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in appropriate culture flasks or plates. After allowing cells to adhere (typically 24 hours), treat them with various concentrations of ipatasertib or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-48 hours).[4]
-
Cell Harvesting: For adherent cells, collect the culture medium (which contains floating apoptotic cells) and wash the attached cells with PBS.[9] Detach the adherent cells using a gentle dissociation agent like trypsin. Combine the collected medium and the detached cells to ensure all cell populations are analyzed.[8] For suspension cells, simply collect the cells.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant. Wash the cell pellet twice with cold PBS to remove any residual medium.
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[10]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]
-
Caption: Experimental workflow for assessing apoptosis via flow cytometry.
Effect on Cell Cycle Progression
Inhibition of the AKT pathway by ipatasertib disrupts the normal progression of the cell cycle, primarily inducing a G1 phase arrest in many cancer cell types.[4][5] This cytostatic effect prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation.[11]
4.1. Quantitative Data: Cell Cycle Arrest
Flow cytometry analysis of DNA content demonstrates a significant accumulation of cells in the G1 phase following ipatasertib treatment, with a corresponding decrease in other phases.
| Cell Line | Treatment (Concentration) | % of Cells in G1 Phase | % of Cells in G2 Phase | Reference |
| ARK1 | Control | ~50% | - | [4] |
| Ipatasertib (25 µM) | ~58% | - | [4] | |
| SPEC-2 | Control | ~55% | ~15% | [4] |
| Ipatasertib (25 µM) | ~38% (Decrease) | ~23% (G2 Arrest) | [4] |
Note: In the SPEC-2 cell line, ipatasertib induced a G2 phase arrest instead of a G1 arrest, indicating that the specific cellular context can influence the outcome.[4]
The mechanism underlying G1 arrest involves the downregulation of key cell cycle regulatory proteins. Western blot analyses have shown that ipatasertib treatment leads to a dose-dependent decrease in the expression of Cyclin D1, CDK4, and CDK6, all of which are critical for the G1/S transition.[4][5]
4.2. Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes a common method to analyze cell cycle distribution based on DNA content.[12][13]
Materials:
-
Cell culture reagents
-
Ipatasertib
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Buffer (containing PI, RNase A, and optionally a permeabilizing agent like Triton X-100)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells with ipatasertib as described in the apoptosis protocol (Section 3.2, Step 1). A typical treatment duration for cell cycle analysis is 24-36 hours.[4][5]
-
Cell Harvesting: Collect both floating and adherent cells to ensure the entire population is analyzed.
-
Fixation:
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to achieve a final concentration of 70%. This step is crucial for proper fixation and prevention of cell clumping.
-
Fix the cells for at least 2 hours on ice (or overnight at 4°C).[12]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS to remove residual ethanol.
-
Resuspend the cells in the PI Staining Buffer. The inclusion of RNase A is critical to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[12]
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to best resolve the G0/G1 peak (2n DNA content) and the G2/M peak (4n DNA content).[12] The population of cells between these two peaks represents the S phase.
Conclusion
Ipatasertib is a selective AKT inhibitor that effectively curtails cancer cell proliferation and survival through two primary mechanisms: the induction of apoptosis and the promotion of cell cycle arrest. By blocking the central AKT node, it activates caspase cascades and downregulates survival proteins, leading to programmed cell death. Concurrently, it reduces the expression of critical G1-phase cyclins and CDKs, causing cells to arrest before DNA replication. These dual mechanisms underscore the therapeutic potential of ipatasertib in cancers characterized by a dysregulated PI3K/AKT pathway. The protocols and data presented herein provide a technical foundation for further research into this promising targeted agent.
References
- 1. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Invasive cell fate requires G1 cell-cycle arrest and histone deacetylase-mediated changes in gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]
Preclinical Evidence for Ipatasertib in PTEN-Loss Tumors: A Technical Guide
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including proliferation, growth, survival, and metabolism.[1] Its aberrant activation is a frequent event in human cancers, often driven by the loss of the tumor suppressor Phosphatase and Tensin Homolog (PTEN).[2][3] PTEN functions as a negative regulator of this pathway; its loss leads to the hyperactivation of AKT, a serine/threonine kinase that serves as a central signaling node.[4][5] This sustained signaling promotes tumorigenesis and can contribute to therapeutic resistance.[6][7]
Ipatasertib (GDC-0068) is a potent, orally bioavailable, and highly selective small-molecule inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3).[2][8][9] As an ATP-competitive inhibitor, it preferentially binds to the active, phosphorylated conformation of AKT, effectively blocking its kinase activity and downstream signaling.[8][10][11] Preclinical evidence strongly indicates that tumors characterized by PTEN loss exhibit heightened sensitivity to Ipatasertib, making PTEN status a promising predictive biomarker for its therapeutic efficacy.[8][12][13][14] This guide provides an in-depth summary of the preclinical data supporting the use of Ipatasertib in PTEN-deficient tumors, detailing the quantitative evidence, experimental methodologies, and underlying signaling pathways.
Mechanism of Action in PTEN-Deficient Tumors
The loss of PTEN function disrupts the normal regulation of the PI3K/AKT pathway. PTEN normally dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[4][11] In PTEN-deficient cells, the resulting accumulation of PIP3 at the cell membrane recruits and activates AKT via kinases like PDK1.[4] This hyperactivated AKT then phosphorylates a multitude of downstream substrates, including PRAS40, GSK3β, and the mTOR complex 1 (mTORC1), to drive cell proliferation and survival.[4][8] Ipatasertib directly counteracts this by binding to the ATP-binding pocket of AKT, preventing the phosphorylation of these downstream effectors and thereby inhibiting tumor cell growth.[11]
Quantitative Preclinical Data
Preclinical studies have consistently demonstrated that cancer models with PTEN loss are significantly more sensitive to Ipatasertib compared to their PTEN-intact counterparts.
Table 1: In Vitro Sensitivity of Cancer Cell Lines to Ipatasertib
This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating that lower concentrations of Ipatasertib are needed to inhibit the growth of PTEN-deficient cells.
| Biomarker Status | Number of Cell Lines (n) | Mean IC50 (μmol/L ± SEM) | Median IC50 (μmol/L) | Citation |
| PTEN Altered | 33 | 3.8 ± 0.73 | 1.3 | [8] |
| No Known PTEN Alteration | 67 | 7.4 ± 0.46 | 10.0 | [8] |
| PTEN Loss or PIK3CA Mutation | 60 | 4.8 ± 0.56 | 2.2 | [8] |
| No Known Alterations | 40 | 8.4 ± 0.48 | 10.0 | [8] |
Table 2: In Vivo Efficacy of Ipatasertib in PTEN-Loss Xenograft Models
This table highlights the antitumor activity of Ipatasertib, both as a monotherapy and in combination, in animal models of human cancers with PTEN deficiency.
| Cancer Type | Model Type | Treatment | Key Finding | Citation |
| Stomach Cancer | Patient-Derived Xenograft (PDX) | Ipatasertib | Demonstrated activity against tumor growth in ERBB2-negative models. | [15] |
| Gastric Cancer | PDX | Ipatasertib + FOLFOX | Combination showed increased activity over either agent alone. | [15] |
| Prostate Cancer | Cell Line Xenograft | Ipatasertib + Onvansertib | Greater tumor growth inhibition compared to either therapy alone. | [15] |
| Endometrial Cancer | Transgenic Mouse Model | Ipatasertib (Oral) | Tumor weights were significantly reduced by 52.2% after 4 weeks. | [16] |
| Various Solid Tumors | Xenograft Models | Ipatasertib (100 mg/kg daily) | Significant tumor growth inhibition (%TGI) observed at day 21. | [8] |
Experimental Protocols
The following sections detail the standard methodologies employed in preclinical studies to evaluate the efficacy of Ipatasertib in PTEN-loss contexts.
In Vitro Cell Viability Assays
-
Objective: To determine the cytotoxic or cytostatic effect of Ipatasertib on cancer cell lines and calculate IC50 values.
-
Methodology (MTT Assay):
-
Cell Seeding: Cancer cell lines with known PTEN status (e.g., PTEN-null SPEC-2 endometrial cancer cells) are seeded into 96-well plates and allowed to adhere overnight.[17]
-
Treatment: Cells are treated with a range of concentrations of Ipatasertib for a specified period, typically 72 hours.[17]
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of Ipatasertib in a living organism.
-
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[8]
-
Tumor Implantation: PTEN-deficient human cancer cells or patient-derived tumor fragments (PDX) are implanted subcutaneously into the flanks of the mice.[8][15]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control (vehicle) groups.
-
Drug Administration: Ipatasertib is administered orally, often daily, at a specified dose (e.g., 100 mg/kg).[8]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size. The primary endpoint is often Tumor Growth Inhibition (%TGI), calculated by comparing the change in tumor volume between treated and control groups.[8] Tumors may also be harvested for pharmacodynamic biomarker analysis.
-
Biomarker Assessment
-
Objective: To confirm PTEN status and assess the on-target activity of Ipatasertib by measuring the modulation of downstream pathway proteins.
-
Methodology (Western Blot):
-
Sample Preparation: Protein lysates are extracted from cell lines or harvested tumor tissue.
-
Protein Quantification: Protein concentration is determined using an assay like the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins (e.g., PTEN, total AKT, phospho-AKT (Ser473), phospho-S6, phospho-GSK3β).[8][17] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands provides a semi-quantitative measure of protein levels.
-
-
Methodology (Immunohistochemistry - IHC):
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared.
-
Staining: The slides are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then incubated with a primary antibody against PTEN.[8]
-
Detection: A secondary antibody and a detection system are used to visualize the antibody binding.
-
Analysis: The staining intensity and percentage of positive cells are evaluated by a pathologist to determine PTEN status (e.g., PTEN-loss vs. PTEN-intact).
-
Combination Strategies and Resistance
Preclinical studies have also explored Ipatasertib in combination with other anti-cancer agents to enhance efficacy or overcome resistance in PTEN-deficient models.
-
Chemotherapy: Synergy has been observed between Ipatasertib and taxanes like paclitaxel.[13][17] In PTEN-loss gastric cancer models, combining Ipatasertib with FOLFOX chemotherapy demonstrated superior tumor inhibition.[15]
-
Targeted Therapy: In prostate cancer models with PTEN loss, combining Ipatasertib with the androgen receptor inhibitor abiraterone, or the PLK1 inhibitor onvansertib, has shown improved anti-tumor activity.[12][15]
-
Resistance Mechanisms: Resistance to AKT inhibitors can emerge through the reactivation of the PI3K/AKT/mTORC1 pathway.[7] Furthermore, co-occurring mutations in other signaling pathways, such as activating KRAS mutations in the MAPK pathway, can confer resistance to Ipatasertib despite the presence of a PTEN loss.[8]
Conclusion
The collective preclinical evidence provides a robust rationale for the clinical investigation of Ipatasertib in patients with PTEN-loss tumors. In vitro data consistently show increased sensitivity in PTEN-deficient cell lines, and in vivo xenograft models confirm significant anti-tumor activity.[8] The well-defined mechanism of action, targeting the hyperactivated AKT node resulting from PTEN loss, establishes a clear biological hypothesis.[11] Pharmacodynamic studies confirm on-target pathway inhibition at clinically relevant doses.[8] These findings underscore the importance of PTEN status as a predictive biomarker and have paved the way for ongoing clinical trials evaluating Ipatasertib in this molecularly defined patient population.[12][13]
References
- 1. nbinno.com [nbinno.com]
- 2. Phase I study of ipatasertib as a single agent and in combination with abiraterone plus prednisolone in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant Ipatasertib plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic lethal approaches to target cancers with loss of PTEN function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. AKT-mTORC1 reactivation is the dominant resistance driver for PI3Kβ/AKT inhibitors in PTEN-null breast cancer and can be overcome by combining with Mcl-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Ipatasertib plus paclitaxel versus placebo plus paclitaxel as first-line therapy for metastatic triple-negative breast cancer (LOTUS): a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ipatasertib plus paclitaxel for PIK3CA/AKT1/PTEN-altered hormone receptor-positive HER2-negative advanced breast cancer: primary results from cohort B of the IPATunity130 randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PTEN loss: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Analysis of pAKT (Ser473) Inhibition by Ipatasertib using Western Blot
Introduction
Ipatasertib (GDC-0068) is a potent and highly selective, ATP-competitive small-molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2][3]. The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism[2][4]. Dysregulation of this pathway, often through mechanisms like loss of the tumor suppressor PTEN or activating mutations in PIK3CA or AKT, is a frequent event in many human cancers, leading to hyperactivation of AKT signaling[1][4]. By inhibiting AKT, Ipatasertib effectively suppresses downstream signaling, leading to reduced cancer cell viability and proliferation[2].
Western blotting is a fundamental and widely used technique to detect and quantify specific proteins within a complex mixture, such as a cell lysate[5][6]. This method is indispensable for verifying the mechanism of action of targeted therapies like Ipatasertib. By measuring the phosphorylation status of AKT at key residues, such as Serine 473 (Ser473), researchers can directly assess the inhibitory effect of the drug on the AKT signaling pathway[7][8]. A decrease in the ratio of phosphorylated AKT (pAKT) to total AKT levels provides a robust pharmacodynamic biomarker of target engagement and biological activity.
These application notes provide detailed protocols for treating cancer cells with Ipatasertib, preparing cell lysates, and performing Western blot analysis to quantify the resulting changes in pAKT (Ser473) levels.
PI3K/AKT Signaling Pathway and Ipatasertib Inhibition
The diagram below illustrates the PI3K/AKT signaling pathway. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3[4]. This leads to the recruitment and subsequent phosphorylation of AKT at threonine 308 (Thr308) and serine 473 (Ser473), resulting in its full activation[7]. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and growth. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3[4]. Ipatasertib exerts its inhibitory effect by binding to the ATP-binding pocket of AKT, preventing its kinase activity and the phosphorylation of its downstream substrates[4].
Experimental Protocols
Protocol 1: Cell Culture and Ipatasertib Treatment
This protocol describes the general procedure for treating adherent cancer cell lines with Ipatasertib to assess its effect on AKT phosphorylation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Ipatasertib stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well tissue culture plates
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Ipatasertib Dilution: Prepare serial dilutions of Ipatasertib in complete growth medium to achieve the desired final concentrations (e.g., 0, 10, 100, 500, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest Ipatasertib dose.
-
Treatment: Remove the growth medium from the wells and replace it with the medium containing the different concentrations of Ipatasertib or vehicle control.
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 2, 6, 24 hours).
-
Harvesting: After incubation, proceed immediately to the Protein Extraction protocol.
Protocol 2: Protein Extraction from Adherent Cells
This protocol details the lysis of cultured cells to extract total protein for Western blot analysis. It is crucial to perform all steps on ice to prevent protein degradation[9].
Materials:
-
Ice-cold PBS
-
Ice-cold RIPA Lysis Buffer (or other suitable lysis buffer)[10]
-
Protease and Phosphatase Inhibitor Cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Prepare Lysis Buffer: Immediately before use, supplement the RIPA buffer with protease and phosphatase inhibitors according to the manufacturer's instructions. Keep the buffer on ice.
-
Wash Cells: Place the 6-well plate on ice. Aspirate the medium and wash the cells once with 1-2 mL of ice-cold PBS per well[11].
-
Lyse Cells: Aspirate the PBS completely. Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate).
-
Scrape and Collect: Using a cold cell scraper, scrape the cells off the surface of the well into the lysis buffer. Transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate: Incubate the lysate on ice for 15-30 minutes with occasional vortexing to ensure complete lysis.
-
Clarify Lysate: Centrifuge the tubes at ~14,000 x g for 15 minutes at 4°C to pellet cell debris[11].
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Storage: Store the protein lysate at -80°C or proceed directly to protein quantification.
Protocol 3: Protein Quantification (BCA Assay)
The Bicinchoninic Acid (BCA) assay is a sensitive method for quantifying total protein concentration, ensuring equal loading of samples for SDS-PAGE[12].
Materials:
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards (e.g., 2 mg/mL stock)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
Procedure:
-
Prepare Standards: Prepare a series of BSA standards by diluting the stock solution with the same lysis buffer used for the samples. A typical range is 0 to 2000 µg/mL[13].
-
Prepare Working Reagent: Mix BCA Reagent A and Reagent B at a 50:1 ratio. The amount needed depends on the number of samples and standards[14][15].
-
Plate Loading: Pipette 10-25 µL of each standard and unknown protein sample into separate wells of the 96-well plate. It is recommended to run samples in duplicate or triplicate[13][14].
-
Add Working Reagent: Add 200 µL of the BCA working reagent to each well[12][14]. Mix gently by tapping the plate.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes[12][14][15]. After incubation, cool the plate to room temperature.
-
Measure Absorbance: Measure the absorbance of each well at 562 nm using a microplate reader[12][14].
-
Calculate Concentration: Generate a standard curve by plotting the absorbance values of the BSA standards against their known concentrations. Use the linear regression equation from the standard curve to calculate the protein concentration of the unknown samples[14].
Protocol 4: SDS-PAGE and Western Blotting
This protocol covers protein denaturation, separation by size via SDS-PAGE, transfer to a membrane, and immunodetection of pAKT and total AKT.
Materials:
-
Laemmli sample buffer (4x or 6x)
-
Polyacrylamide gels (precast or hand-cast)
-
SDS-PAGE running buffer
-
Electrophoresis chamber and power supply
-
PVDF or nitrocellulose membrane (PVDF is recommended for stripping and reprobing)[16][17]
-
Transfer buffer
-
Western blot transfer system (wet or semi-dry)[18]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Tris-Buffered Saline with Tween-20 (TBS-T)
-
Primary antibodies: Rabbit anti-pAKT (Ser473) and Rabbit anti-total AKT[7][8]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate[19]
-
Imaging system (CCD camera or X-ray film)[20]
Procedure:
-
Sample Preparation: Based on the BCA assay results, dilute each lysate to the same final concentration. Mix the desired amount of protein (typically 20-40 µg per lane) with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of the polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom[18].
-
Protein Transfer: Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter papers in transfer buffer. Assemble the transfer "sandwich" and perform the transfer according to the manufacturer's instructions for your system (e.g., 100V for 60-90 minutes for wet transfer)[21].
-
Blocking: After transfer, rinse the membrane with TBS-T. Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding[22].
-
Primary Antibody Incubation (pAKT): Dilute the anti-pAKT (Ser473) primary antibody in blocking buffer (e.g., 1:1000 dilution in 5% BSA in TBS-T). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking[8].
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody[22].
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:2000 to 1:10000). Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBS-T.
-
Detection: Prepare the ECL substrate by mixing the components as per the manufacturer's protocol[22]. Incubate the membrane in the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a CCD imaging system or by exposing the membrane to X-ray film[20].
Protocol 5: Membrane Stripping and Re-probing for Total AKT
To accurately determine the change in phosphorylation, the pAKT signal should be normalized to the total AKT signal from the same blot. This requires stripping the first set of antibodies and re-probing the membrane[17].
Materials:
-
Blocking buffer
-
Primary antibody: Rabbit anti-total AKT
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
Procedure:
-
Stripping: After imaging for pAKT, wash the membrane in TBS-T. Incubate the membrane in a stripping buffer.
-
Washing: Wash the membrane extensively with TBS-T (e.g., 3-4 times for 10 minutes each) to remove all traces of the stripping buffer and antibodies[16][17].
-
Verification (Optional but Recommended): To ensure complete stripping, incubate the membrane with ECL substrate and image it. No signal should be detected[17][24].
-
Re-blocking: Block the membrane again for 1 hour at room temperature[16].
-
Re-probing: Repeat steps 5-10 from Protocol 4 using the anti-total AKT primary antibody, followed by the secondary antibody and detection.
Data Presentation and Analysis
Quantitative analysis of Western blots is performed by densitometry, measuring the band intensity of pAKT and total AKT. The ratio of pAKT to total AKT is then calculated to normalize for any variations in protein loading. The results should be summarized in a table for clear comparison across different treatment conditions.
Table 1: Densitometric Analysis of pAKT and Total AKT Levels
| Ipatasertib Conc. (nM) | pAKT (Ser473) Intensity (Arbitrary Units) | Total AKT Intensity (Arbitrary Units) | pAKT / Total AKT Ratio | % Inhibition (Normalized to Control) |
| 0 (Vehicle) | 15,230 | 16,100 | 0.946 | 0% |
| 10 | 11,560 | 15,980 | 0.723 | 23.6% |
| 100 | 6,890 | 16,250 | 0.424 | 55.2% |
| 500 | 2,150 | 15,890 | 0.135 | 85.7% |
| 1000 | 980 | 16,050 | 0.061 | 93.6% |
Note: The data presented in this table are for illustrative purposes only.
Experimental Workflow Visualization
The following diagram outlines the complete workflow for the Western blot analysis of pAKT levels following Ipatasertib treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. spb.dia-m.ru [spb.dia-m.ru]
- 6. neobiotechnologies.com [neobiotechnologies.com]
- 7. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 10. bio-rad.com [bio-rad.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 13. abcam.cn [abcam.cn]
- 14. qb3.berkeley.edu [qb3.berkeley.edu]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. abcam.com [abcam.com]
- 18. bostonbioproducts.com [bostonbioproducts.com]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. Chemiluminescent Western Blotting | Thermo Fisher Scientific - LT [thermofisher.com]
- 21. bio-rad.com [bio-rad.com]
- 22. StarrLab - Western blot protein detection using chemiluminescence [sites.google.com]
- 23. Western Blot Stripping Protocol: Membrane Stripping for Reprobing | Bio-Techne [bio-techne.com]
- 24. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for Cell Viability Assays with Ipatasertib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing cell viability in response to treatment with Ipatasertib, a potent and selective inhibitor of all three isoforms of the serine/threonine kinase AKT.[1][2][3][4] The protocols are centered around two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays.
Ipatasertib is a small-molecule inhibitor that targets the PI3K/Akt signaling pathway, which is frequently hyperactivated in various cancers and plays a central role in cell growth, proliferation, survival, and metabolism.[1][5][6][7] By inhibiting AKT, Ipatasertib can halt cancer cell proliferation and induce apoptosis.[3][6] The following protocols are designed to quantify the cytotoxic and cytostatic effects of Ipatasertib on cancer cell lines.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Figure 1: Ipatasertib's Mechanism of Action in the PI3K/AKT Signaling Pathway.
Figure 2: General workflow for determining cell viability after Ipatasertib treatment.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Ipatasertib in various cancer cell lines as determined by cell viability assays.
| Cell Line | Cancer Type | Assay Type | Ipatasertib IC50 (µM) | Additional Notes |
| ARK1 | Serous Endometrial Cancer | MTT | 6.62 | PTEN wild type.[8] |
| SPEC-2 | Serous Endometrial Cancer | MTT | 2.05 | PTEN null.[8] |
| HEC-1A | Endometrial Cancer | MTT | 4.65 | N/A.[9] |
| ECC-1 | Endometrial Cancer | MTT | 2.92 | N/A.[9] |
| OE33 | Gastric Cancer | N/A | ~0.1 - 0.5 | HER-2 positive.[10] |
| N87 | Gastric Cancer | N/A | ~0.1 - 0.5 | HER-2 positive.[10] |
| OE19 | Gastric Cancer | N/A | ~0.1 - 0.5 | HER-2 positive.[10] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Resazurin | 0.020 ± 0.001 | More sensitive to ATP-competitive inhibitors.[11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Resazurin | 0.33 ± 0.01 | N/A.[11] |
| Cancer Cell Lines with PTEN loss or PIK3CA mutations | Various | In vitro viability assays | Mean: 4.8 ± 0.56, Median: 2.2 | n=60.[1] |
| Cancer Cell Lines without known alterations | Various | In vitro viability assays | Mean: 8.4 ± 0.48, Median: 10 | n=40.[1] |
Experimental Protocols
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The concentration of these formazan crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.[14]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13][15]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[16]
-
Sterile, tissue culture-treated 96-well plates
-
Ipatasertib stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[16] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Ipatasertib Treatment: Prepare serial dilutions of Ipatasertib in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the Ipatasertib dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[9][17]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[12]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[12][16] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][16] Mix gently by pipetting or shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[12][14] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]
MTS Assay Protocol
The MTS assay is another colorimetric method to assess cell viability.[18] It utilizes a tetrazolium salt that is reduced by viable cells into a colored formazan product that is soluble in cell culture media, eliminating the need for a solubilization step.[13][18]
Materials:
-
MTS reagent (containing an electron coupling reagent like PES)[19]
-
Sterile, tissue culture-treated 96-well plates
-
Ipatasertib stock solution (in DMSO)
-
Complete cell culture medium (phenol red-free medium is recommended to reduce background)[20]
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Ipatasertib Treatment: Prepare serial dilutions of Ipatasertib in complete culture medium. Remove the old medium and add 100 µL of the Ipatasertib dilutions to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired duration of treatment at 37°C in a humidified 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of the combined MTS/PES solution directly to each well.[13][14]
-
Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C.[13][14][19] The incubation time may need to be optimized depending on the cell type and density.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13][18]
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the media-only blank wells from all other absorbance readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Determine IC50: Plot the percent viability against the logarithm of the Ipatasertib concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of Ipatasertib that inhibits cell viability by 50%.
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. nbinno.com [nbinno.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. What is Ipatasertib Dihydrochloride used for? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
- 11. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. cohesionbio.com [cohesionbio.com]
- 19. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Ipatasertib Dihydrochloride in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ipatasertib dihydrochloride (also known as GDC-0068), a potent and selective pan-Akt inhibitor, in preclinical in vivo mouse xenograft studies. The protocols outlined below are based on established methodologies from peer-reviewed research and are intended to assist in the design and execution of robust and reproducible experiments.
This compound: Dosage, Administration, and Efficacy
Ipatasertib is an orally bioavailable small molecule that inhibits all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a central node in the PI3K/Akt signaling pathway that is frequently dysregulated in cancer.[1] Preclinical studies have demonstrated its anti-tumor activity in a variety of cancer models.[2][3]
Table 1: Summary of this compound Dosage and Efficacy in Mouse Xenograft Models
| Parameter | Details | Reference |
| Dosage | 40 mg/kg - 50 mg/kg | [2][3] |
| Administration Route | Oral gavage | [2][3] |
| Vehicle Formulation | 0.5% methylcellulose / 0.2% Tween-80 (MCT) | [4] |
| Treatment Schedule | Daily | [2][3] |
| Treatment Duration | 21 days or 4 weeks | [2][3] |
| Reported Efficacy | 52.2% reduction in tumor weight in an endometrial cancer model (50 mg/kg, daily for 4 weeks) | [2] |
| Commonly Used Cell Lines | HCT116 (colon cancer), Lkb1fl/flp53fl/fl mouse model of endometrioid endometrial cancer | [2][3] |
Signaling Pathway and Experimental Workflow
PI3K/Akt Signaling Pathway and Ipatasertib's Mechanism of Action
Ipatasertib is an ATP-competitive inhibitor of Akt, preventing the phosphorylation of its downstream substrates and thereby inhibiting tumor cell proliferation and survival.[1]
Caption: PI3K/Akt signaling and ipatasertib inhibition.
Experimental Workflow for a Mouse Xenograft Study
A typical workflow for evaluating the efficacy of ipatasertib in a mouse xenograft model is depicted below.
Caption: Workflow for a mouse xenograft study.
Detailed Experimental Protocols
Subcutaneous Xenograft Model Establishment
This protocol describes the subcutaneous implantation of cancer cells into immunocompromised mice.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6-8 week old female athymic nude mice
-
1 mL syringes with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Electric shaver or depilatory cream
-
70% ethanol
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells by trypsinization, neutralize with complete medium, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS or HBSS and perform a cell count.
-
Centrifuge the required number of cells and resuspend in sterile PBS or HBSS to the desired concentration (e.g., 1 x 10^6 cells in 0.1-0.2 mL). Keep cells on ice.
-
Anesthetize the mouse.
-
Shave a small area on the flank of the mouse and sterilize the skin with 70% ethanol.
-
Gently lift the skin and inject the cell suspension subcutaneously.
-
Monitor the mice for tumor growth.
This compound Administration
This protocol details the preparation and administration of ipatasertib by oral gavage.
Materials:
-
This compound
-
Vehicle: 0.5% methylcellulose and 0.2% Tween-80 in sterile water
-
Mortar and pestle or appropriate homogenization equipment
-
Magnetic stirrer and stir bar
-
Sterile water
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Procedure:
-
Calculate the required amount of ipatasertib and vehicle based on the number of mice and the desired dose (e.g., 40 or 50 mg/kg).
-
Weigh the appropriate amount of ipatasertib powder.
-
Prepare the vehicle solution by dissolving methylcellulose and Tween-80 in sterile water with the aid of a magnetic stirrer.
-
Gradually add the ipatasertib powder to the vehicle while stirring to ensure a homogenous suspension.
-
Administer the ipatasertib suspension to the mice via oral gavage at the calculated volume based on individual mouse body weight.
Tumor Volume Measurement
This protocol describes the routine measurement of subcutaneous tumor volume.
Materials:
-
Digital calipers
-
Mouse restraint device (optional)
Procedure:
-
Measure the length (longest dimension) and width (shortest dimension) of the tumor using digital calipers.
-
Record the measurements in millimeters.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Measurements should be performed 2-3 times per week.
Pharmacodynamic (PD) Biomarker Analysis: Western Blot for p-Akt and p-S6
This protocol outlines the detection of phosphorylated Akt (p-Akt) and phosphorylated S6 (p-S6) in tumor tissue lysates by Western blotting to confirm target engagement of ipatasertib.
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-p-S6 (Ser235/236), rabbit anti-S6
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Immunohistochemistry (IHC) for Ki67
This protocol describes the staining of the proliferation marker Ki67 in paraffin-embedded tumor sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: rabbit anti-Ki67
-
Biotinylated anti-rabbit secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval solution.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking solution.
-
Incubate with the primary anti-Ki67 antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with streptavidin-HRP.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the percentage of Ki67-positive cells under a microscope.
References
- 1. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Synergistic Effects of Ipatasertib and Paclitaxel in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the combination of ipatasertib, a potent AKT inhibitor, and paclitaxel, a microtubule-stabilizing agent, in breast cancer cell lines. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies to assess the potential synergistic anti-cancer effects of this drug combination.
Introduction
The PI3K/AKT signaling pathway is frequently hyperactivated in breast cancer, contributing to tumor cell proliferation, survival, and therapeutic resistance.[1] Ipatasertib is a selective, ATP-competitive inhibitor of all three AKT isoforms, which has shown promise in blocking this pro-survival pathway.[2][3] Paclitaxel, a taxane-based chemotherapeutic agent, is a cornerstone of breast cancer treatment that functions by stabilizing microtubules, leading to mitotic arrest and apoptosis.[4][5][6][]
Preclinical studies have suggested a synergistic relationship between AKT inhibition and taxanes.[8][9] The activation of the PI3K/AKT pathway can promote survival during the mitotic stress induced by agents like paclitaxel. Therefore, the combination of ipatasertib and paclitaxel presents a rational approach to enhance therapeutic efficacy and overcome potential resistance mechanisms in breast cancer. These protocols are designed to enable researchers to explore this synergy in various breast cancer cell line models.
Mechanisms of Action
Ipatasertib: Targeting the PI3K/AKT Pathway
Ipatasertib is a small-molecule inhibitor that targets the protein kinase B (AKT). In many cancers, the PI3K/AKT pathway is constitutively active due to mutations in PIK3CA or loss of the tumor suppressor PTEN.[1] This leads to uncontrolled cell growth and survival. Ipatasertib blocks the activity of AKT, thereby inhibiting downstream signaling and promoting apoptosis.
Figure 1: Ipatasertib Mechanism of Action.
Paclitaxel: Microtubule Stabilization and Mitotic Arrest
Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[4][6][] This disruption of normal microtubule dynamics is crucial for various cellular functions, particularly during mitosis where it leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5]
Figure 2: Paclitaxel Mechanism of Action.
Experimental Protocols
The following protocols provide a framework for assessing the combination of ipatasertib and paclitaxel in vitro. It is recommended to use a panel of breast cancer cell lines with varying molecular subtypes and PI3K/AKT pathway activation statuses (e.g., PIK3CA-mutant, PTEN-null, and wild-type).
Cell Viability and Synergy Assessment
This protocol determines the effect of single-agent and combination treatments on cell viability and quantifies the level of synergy.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231, BT-474)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Ipatasertib (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of ipatasertib and paclitaxel. Treat cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Data Presentation:
| Treatment Group | Cell Line 1 (IC50) | Cell Line 2 (IC50) | Cell Line 3 (IC50) |
| Ipatasertib | X µM | Y µM | Z µM |
| Paclitaxel | A µM | B µM | C µM |
| Combination Index (CI) at ED50 | Value | Value | Value |
Western Blot Analysis of AKT Pathway Inhibition
This protocol assesses the pharmacodynamic effect of ipatasertib on the AKT signaling pathway.
Materials:
-
Breast cancer cells treated as described above
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-PRAS40, anti-total PRAS40, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with secondary antibodies, and detect protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Data Presentation:
| Treatment | p-AKT/Total AKT Ratio (Fold Change) | p-PRAS40/Total PRAS40 Ratio (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Ipatasertib | X | Y |
| Paclitaxel | A | B |
| Ipatasertib + Paclitaxel | C | D |
Cell Cycle Analysis
This protocol evaluates the effect of the drug combination on cell cycle progression.
Materials:
-
Treated breast cancer cells
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and stain with PI/RNase A solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histograms.
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | X | Y | Z |
| Ipatasertib | A | B | C |
| Paclitaxel | D | E | F |
| Ipatasertib + Paclitaxel | G | H | I |
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol can be adapted to investigate potential interactions between proteins in the AKT pathway and microtubule-associated proteins.
Materials:
-
Treated breast cancer cells
-
Co-IP lysis buffer
-
Primary antibody for the "bait" protein
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Lysis and Pre-clearing: Lyse cells and pre-clear the lysate with beads to reduce non-specific binding.[10]
-
Immunoprecipitation: Incubate the lysate with the primary antibody against the bait protein.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complex.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting "prey" proteins.
References
- 1. onclive.com [onclive.com]
- 2. Ipatasertib plus paclitaxel for PIK3CA/AKT1/PTEN-altered hormone receptor-positive HER2-negative advanced breast cancer: primary results from cohort B of the IPATunity130 randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 8. Ipatasertib plus paclitaxel versus placebo plus paclitaxel as first-line therapy for metastatic triple-negative breast cancer (LOTUS): a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: Ipatasertib and Abiraterone Combination in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, preclinical investigation, and clinical application of the combination therapy of ipatasertib and abiraterone for the treatment of prostate cancer, particularly in cases with PTEN loss. Detailed protocols for preclinical evaluation and a summary of key clinical trial data are presented to guide researchers in the continued study and application of this therapeutic strategy.
Introduction and Scientific Rationale
Prostate cancer is a leading cause of cancer-related death in men. While androgen deprivation therapy (ADT) is the standard of care for advanced disease, many patients eventually develop castration-resistant prostate cancer (CRPC). Abiraterone, an androgen biosynthesis inhibitor, is a standard treatment for CRPC, but resistance mechanisms inevitably emerge.
One key resistance pathway involves the activation of the PI3K/Akt signaling cascade. The tumor suppressor gene PTEN, which negatively regulates the PI3K/Akt pathway, is frequently lost in prostate cancer, leading to hyperactivation of Akt and downstream signaling that promotes cell survival and proliferation. This activation of the PI3K/Akt pathway has been identified as a mechanism of resistance to androgen receptor (AR)-directed therapies like abiraterone.
Ipatasertib is a potent, oral, ATP-competitive inhibitor of all three isoforms of Akt. The combination of ipatasertib and abiraterone is based on the hypothesis that dual inhibition of both the AR and PI3K/Akt signaling pathways can overcome resistance and lead to improved anti-tumor activity, especially in PTEN-deficient prostate cancers. Preclinical studies have suggested that ipatasertib can enhance the anti-tumor effects of AR blockade.[1][2]
Preclinical Application Notes and Protocols
While extensive clinical data is available, detailed preclinical studies on the specific combination of ipatasertib and abiraterone in prostate cancer models are not widely published. The following sections provide a guide on how to design and execute preclinical experiments to evaluate this combination therapy.
Recommended Prostate Cancer Cell Line Models
The selection of appropriate cell lines is critical for in vitro studies. It is recommended to use a panel of cell lines with varying PTEN and AR status to comprehensively evaluate the combination therapy.
| Cell Line | PTEN Status | Androgen Receptor Status | Key Characteristics |
| LNCaP | Wild-type | Expressed, functional | Androgen-sensitive, suitable for studying PTEN-intact prostate cancer. |
| VCaP | Wild-type | Overexpressed, functional | Androgen-sensitive, expresses high levels of AR. |
| 22Rv1 | Wild-type | Expressed, functional (including splice variants) | Castration-resistant, expresses both full-length and splice-variant AR, making it a model for CRPC. |
| PC-3 | Null | Null | Androgen-independent, PTEN-deficient, suitable for studying AR-independent and PTEN-loss prostate cancer. |
| DU145 | Mutated (inactive) | Negative | Androgen-independent, PTEN-mutated, another model for AR-negative, PTEN-deficient prostate cancer. |
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of the ipatasertib and abiraterone combination.
Caption: Preclinical workflow for evaluating the ipatasertib and abiraterone combination.
Detailed Experimental Protocols
Objective: To determine the effect of ipatasertib and abiraterone, alone and in combination, on the viability and proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Ipatasertib (dissolved in DMSO)
-
Abiraterone acetate (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a specialized detergent)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of ipatasertib and abiraterone in culture medium. For combination studies, a matrix of concentrations of both drugs should be prepared.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs (single agents or combinations). Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours (or a desired time point) at 37°C and 5% CO2.
-
MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C. If using MTS, the formazan product is soluble and this step is not needed.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For combination studies, use software such as CompuSyn to calculate the combination index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Objective: To investigate the effect of ipatasertib and abiraterone on the PI3K/Akt and AR signaling pathways.
Materials:
-
Prostate cancer cells treated as described above
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-AR, anti-PSA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the changes in protein expression levels.
Objective: To evaluate the anti-tumor efficacy of the ipatasertib and abiraterone combination in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., male athymic nude or NOD/SCID mice)
-
Prostate cancer cells (e.g., 22Rv1 or PC-3) mixed with Matrigel
-
Ipatasertib (formulated for oral gavage)
-
Abiraterone acetate (formulated for oral gavage or subcutaneous injection)
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 million prostate cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle, ipatasertib alone, abiraterone alone, combination).
-
Drug Administration: Administer the drugs according to the planned schedule and dosage. For example, ipatasertib can be administered daily by oral gavage, and abiraterone acetate can also be given daily by oral gavage.
-
Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Euthanize the mice when the tumors in the control group reach the maximum allowed size or at the end of the study period.
-
Analysis: Harvest the tumors for weight measurement, immunohistochemistry (e.g., for Ki-67, cleaved caspase-3, p-Akt), and Western blot analysis.
Clinical Application Notes
The combination of ipatasertib and abiraterone has been extensively studied in the clinical setting, most notably in the Phase III IPATential150 trial.
Target Patient Population
The primary target population for this combination therapy is patients with metastatic castration-resistant prostate cancer (mCRPC) , particularly those with tumors that have PTEN loss .[2][3] PTEN loss is a common alteration in mCRPC and is associated with a poor prognosis.
Clinical Trial Data Summary (IPATential150)
The IPATential150 trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of ipatasertib in combination with abiraterone and prednisone in patients with mCRPC.[4]
Key Efficacy Endpoints:
| Endpoint | PTEN-loss Population (Ipatasertib + Abiraterone) | PTEN-loss Population (Placebo + Abiraterone) | Hazard Ratio (95% CI) | P-value |
| Radiographic Progression-Free Survival (rPFS) | 18.5 months | 16.5 months | 0.77 (0.61-0.98) | 0.034 |
| Overall Survival (OS) at final analysis | 39.4 months | 36.5 months | 0.94 (0.76-1.17) | 0.57 |
| PSA Response Rate | 84% | 72% | - | 0.0012 |
| Objective Response Rate | 61% | 39% | - | - |
| Time to PSA Progression | 12.6 months | 7.6 months | 0.69 (0.55-0.87) | - |
Data from the IPATential150 trial.[2][4][5][6][7]
Dosing and Administration (Clinical Protocol)
The following dosing regimen was used in the IPATential150 trial:[4][8]
-
Ipatasertib: 400 mg orally, once daily
-
Abiraterone acetate: 1,000 mg orally, once daily
-
Prednisone: 5 mg orally, twice daily
Treatment is continued until disease progression or unacceptable toxicity.
Safety and Tolerability
The combination of ipatasertib and abiraterone was associated with a higher incidence of adverse events compared to abiraterone alone.[7]
Common Adverse Events (Grade ≥3) with the Combination:
-
Rash
-
Diarrhea
-
Hyperglycemia
-
Increased liver enzymes (ALT/AST)
These side effects are generally manageable with supportive care and dose modifications.
Signaling Pathway Diagrams
PI3K/Akt Signaling Pathway and Ipatasertib's Mechanism of Action
Caption: PI3K/Akt signaling pathway and the inhibitory action of Ipatasertib.
Rationale for Ipatasertib and Abiraterone Combination
Caption: Dual blockade of AR and PI3K/Akt pathways by abiraterone and ipatasertib.
Conclusion
The combination of ipatasertib and abiraterone represents a promising therapeutic strategy for a subset of patients with mCRPC, particularly those with PTEN-deficient tumors. While the clinical benefit in radiographic progression-free survival is established, further research is needed to understand the lack of significant overall survival benefit and to identify predictive biomarkers beyond PTEN status. The preclinical protocols and application notes provided here offer a framework for researchers to further investigate the mechanisms of action, resistance, and potential optimization of this combination therapy in prostate cancer models.
References
- 1. Ipatasertib/Abiraterone Combination Shows Potential in Metastatic Castration-Resistant Prostate Cancer With PTEN Loss - The ASCO Post [ascopost.com]
- 2. urologytimes.com [urologytimes.com]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. Addition of AKT Inhibitor Ipatasertib to Abiraterone/Prednisolone in Metastatic Castration-Resistant Prostate Cancer With PTEN Loss - The ASCO Post [ascopost.com]
- 5. oncnursingnews.com [oncnursingnews.com]
- 6. Addition of Ipatasertib to Abiraterone Plus Prednisolone Improves Radiographic Progression–Free Survival in Metastatic Castration-Resistant Prostate Cancer With PTEN Loss - The ASCO Post [ascopost.com]
- 7. Safety Profile of Ipatasertib Plus Abiraterone vs Placebo Plus Abiraterone in Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
Investigating the Synergistic Effects of Ipatasertib and mTOR Inhibitors on Cancer Cells In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in a wide range of human cancers has established it as a key target for therapeutic intervention.[2] Ipatasertib (GDC-0068) is a potent and highly selective pan-AKT inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3).[3][4] By binding to the ATP-binding pocket of AKT, Ipatasertib prevents its activation and downstream signaling, leading to reduced cell growth and the induction of apoptosis.[5][6]
mTOR, a serine/threonine kinase, functions as a central node downstream of AKT and exists in two distinct complexes: mTORC1 and mTORC2.[7][8] mTOR inhibitors, such as the rapalogs everolimus and sirolimus, primarily target mTORC1, which is responsible for regulating protein synthesis and cell growth.[7][9]
Given that Ipatasertib and mTOR inhibitors target different key nodes within the same critical survival pathway, a combination therapy approach presents a rational strategy to achieve a more comprehensive pathway blockade. This vertical inhibition is hypothesized to produce synergistic anti-tumor effects and potentially overcome mechanisms of resistance.[10] These application notes provide a framework and detailed protocols for investigating the synergistic potential of combining Ipatasertib with an mTOR inhibitor in vitro.
Data Presentation: Representative Synergy Analysis
The following tables present representative data illustrating the synergistic effects of combining Ipatasertib with an mTOR inhibitor (e.g., Everolimus) on cancer cell viability and apoptosis. This data is modeled after typical results from in vitro synergy studies.[5][11]
Table 1: Representative Cell Viability Data (% of Control) in a Cancer Cell Line Treated with Ipatasertib and an mTOR Inhibitor for 72 hours.
| Ipatasertib (nM) | mTOR Inhibitor (nM) | Cell Viability (%) |
| 0 | 0 | 100 |
| 100 | 0 | 85 |
| 500 | 0 | 60 |
| 1000 | 0 | 45 |
| 0 | 10 | 90 |
| 0 | 50 | 70 |
| 0 | 100 | 55 |
| 100 | 10 | 70 |
| 100 | 50 | 50 |
| 100 | 100 | 35 |
| 500 | 10 | 48 |
| 500 | 50 | 30 |
| 500 | 100 | 20 |
| 1000 | 10 | 38 |
| 1000 | 50 | 22 |
| 1000 | 100 | 15 |
Table 2: Combination Index (CI) Values for Ipatasertib and mTOR Inhibitor Combination.
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Ipatasertib (nM) | mTOR Inhibitor (nM) | Fraction Affected | CI Value | Interpretation |
| 100 | 10 | 0.30 | 0.85 | Synergy |
| 100 | 50 | 0.50 | 0.65 | Synergy |
| 100 | 100 | 0.65 | 0.50 | Strong Synergy |
| 500 | 10 | 0.52 | 0.70 | Synergy |
| 500 | 50 | 0.70 | 0.45 | Strong Synergy |
| 500 | 100 | 0.80 | 0.35 | Strong Synergy |
| 1000 | 10 | 0.62 | 0.60 | Synergy |
| 1000 | 50 | 0.78 | 0.38 | Strong Synergy |
| 1000 | 100 | 0.85 | 0.28 | Strong Synergy |
Table 3: Representative Apoptosis Data (% of Apoptotic Cells) after 48-hour Treatment.
| Treatment Group | Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | - | 2.5 | 1.8 | 4.3 |
| Ipatasertib | 500 nM | 10.2 | 4.5 | 14.7 |
| mTOR Inhibitor | 50 nM | 8.5 | 3.1 | 11.6 |
| Combination | 500 nM Ipa + 50 nM mTORi | 25.8 | 12.3 | 38.1 |
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.
Caption: Experimental workflow for in vitro synergy assessment.
Caption: Interpretation of Annexin V/PI apoptosis assay results.
Experimental Protocols
Cell Viability Assay Protocol (Using CellTiter-Glo® 3D)
This protocol is adapted for assessing the viability of cancer cells in a 3D culture model after treatment with Ipatasertib and an mTOR inhibitor.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Ipatasertib and mTOR inhibitor (e.g., Everolimus)
-
DMSO (for drug dissolution)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to the desired concentration for 3D spheroid formation (e.g., 1,000-5,000 cells per well, depending on the cell line).
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Incubate for 24-72 hours to allow for spheroid formation.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of Ipatasertib and the mTOR inhibitor in DMSO.
-
Create a dose-response matrix by serially diluting the drugs in culture medium. Include single-agent and combination treatment groups. A vehicle control (DMSO) must be included.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding drug dilution.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay Protocol:
-
Thaw the CellTiter-Glo® 3D Reagent and equilibrate it to room temperature.[11]
-
Equilibrate the 96-well plate containing the spheroids to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[11]
-
Place the plate on a plate shaker for 5 minutes to induce cell lysis.[2]
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[2]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control wells to determine the percentage of cell viability.
-
Calculate IC50 values for each drug alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy.[11]
-
Apoptosis Assay Protocol (Using Annexin V/PI Staining and Flow Cytometry)
This protocol quantifies the extent of apoptosis induced by the drug combination.
Materials:
-
Treated and control cells from 6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with Ipatasertib, the mTOR inhibitor, the combination, or vehicle control for a specified time (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect the culture supernatant (containing floating apoptotic cells).
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
-
Incubation:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Acquire data for FITC (Annexin V) and PI fluorescence.
-
-
Data Analysis:
-
Use flow cytometry software to gate the cell populations and quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Western Blotting Protocol for PI3K/AKT/mTOR Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the signaling pathway to confirm the on-target effects of the inhibitors.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest cells after drug treatment and wash with cold PBS.
-
Lyse the cell pellets in ice-cold RIPA buffer with inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control (e.g., β-actin).
-
References
- 1. Synergistic Effects of Combination Therapy with AKT and mTOR Inhibitors on Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic Effects of Combination Therapy with AKT and mTOR Inhibitors on Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vertical inhibition of the PI3K/Akt/mTOR pathway is synergistic in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of Ipatasertib in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipatasertib is a potent and highly selective oral small-molecule inhibitor of all three isoforms of AKT (protein kinase B), a central node in the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in many cancers, leading to uncontrolled cell growth, proliferation, and survival.[3][4] Ipatasertib competitively binds to the ATP-binding pocket of AKT, preventing its activation and downstream signaling, ultimately inducing apoptosis and reducing tumor growth.[2][3]
Three-dimensional (3D) tumor spheroids are increasingly utilized in preclinical drug development as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[5][6] This includes the establishment of oxygen and nutrient gradients, complex cell-cell and cell-matrix interactions, and the presence of quiescent, proliferative, and necrotic zones.[5] Consequently, assessing drug efficacy in 3D spheroid models provides a more physiologically relevant prediction of in vivo anti-tumor activity.
These application notes provide detailed protocols for evaluating the efficacy of Ipatasertib in 3D tumor spheroid models, focusing on key assays for cell viability, apoptosis, and proliferation.
Mechanism of Action of Ipatasertib
Ipatasertib targets the PI3K/AKT signaling pathway, which is critical for regulating multiple cellular processes. In many cancers, this pathway is hyperactivated due to mutations in key proteins like PIK3CA or loss of the tumor suppressor PTEN.[1][3]
Caption: Ipatasertib inhibits the PI3K/AKT signaling pathway.
Experimental Workflow for Efficacy Assessment
A general workflow for assessing the efficacy of Ipatasertib in 3D tumor spheroids involves spheroid formation, drug treatment, and subsequent analysis using various assays.
Caption: General experimental workflow for Ipatasertib efficacy testing.
Data Presentation
Ipatasertib Activity in 3D Multi-Cell Type Tumor Spheroids
A study by McDowell et al. (2025) investigated the growth-inhibitory activity of Ipatasertib in 39 patient-derived cancer cell lines and nine NCI-60 tumor cell lines grown as multi-cell type spheroids. Cell viability was assessed using the CellTiter-Glo 3D assay after 7 days of exposure. The study noted that Ipatasertib was selective for tumor cells harboring activating PI3K/AKT/mTOR pathway mutations.[5][6][7]
Table 1: Qualitative Response of 3D Multi-Cell Type Spheroids to Ipatasertib
| Response Category | Description | Representative Tumor Types |
| Sensitive | >1-log cell kill | Breast, Colon, Pancreatic, NSCLC, Melanoma, HNSCC with PI3K/AKT/mTOR pathway alterations. |
| Moderately Responsive | IC50 reached | Various tumor types. |
| Non-Responsive | IC50 not reached | Colon, Pancreatic, and Melanoma lines without target alterations. |
Source: Adapted from McDowell et al., 2025.[5]
Ipatasertib IC50 Values in 2D Cell Culture for Comparison
For reference, the following table includes Ipatasertib IC50 values from traditional 2D cell culture studies. It is important to note that IC50 values are often higher in 3D models due to factors like limited drug penetration.
Table 2: Ipatasertib IC50 Values in 2D Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Alteration(s) | IC50 (µM) |
| ARK1 | Uterine Serous Carcinoma | Not specified | 6.62 |
| SPEC-2 | Uterine Serous Carcinoma | Not specified | 2.05 |
| Cell lines with PTEN loss or PIK3CA mutations | Various | PTEN loss or PIK3CA mutation | Mean: 4.8 ± 0.56 |
| Cell lines without known alterations | Various | None specified | Mean: 8.4 ± 0.48 |
Sources:
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
-
Cell Culture: Maintain cancer cell lines in their recommended complete growth medium.
-
Cell Preparation: Harvest logarithmically growing cells and perform a cell count to determine cell density.
-
Seeding:
-
Use sterile 96-well ultra-low attachment (ULA) round-bottom plates.
-
Seed cells at a density of 1,000 to 5,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for each cell line to achieve spheroids of approximately 300-500 µm in diameter within 3-4 days.
-
-
Spheroid Formation: Centrifuge the plates at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2. Spheroids should form within 24-72 hours. Monitor spheroid formation and growth daily using a brightfield microscope.
Protocol 2: Ipatasertib Treatment of 3D Tumor Spheroids
-
Drug Preparation: Prepare a stock solution of Ipatasertib in a suitable solvent (e.g., DMSO). Prepare serial dilutions of Ipatasertib in complete growth medium to achieve the desired final concentrations.
-
Treatment:
-
After 3-4 days of spheroid formation, carefully remove 50 µL of the conditioned medium from each well.
-
Add 50 µL of the prepared Ipatasertib dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Ipatasertib concentration).
-
-
Incubation: Incubate the treated spheroids for the desired duration (e.g., 72 hours to 7 days).
Protocol 3: Cell Viability Assessment (CellTiter-Glo® 3D Assay)
This assay quantifies ATP, an indicator of metabolically active cells.
-
Reagent Preparation: Thaw the CellTiter-Glo® 3D Reagent and allow it to equilibrate to room temperature.
-
Assay Procedure:
-
Remove the assay plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and generate dose-response curves to determine the IC50 value.
Protocol 4: Apoptosis Assessment (Caspase-Glo® 3/7 3D Assay)
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 3D Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay Procedure:
-
Remove the assay plate from the incubator and let it equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of culture medium in each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for at least 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the cell viability data or a vehicle control to determine the fold-change in caspase activity.
Protocol 5: Proliferation Assessment (Ki67 Immunofluorescence Staining)
Ki67 is a cellular marker for proliferation.
-
Spheroid Fixation:
-
Carefully collect spheroids from the ULA plate and wash with PBS.
-
Fix the spheroids in 4% paraformaldehyde for 1-2 hours at room temperature.
-
-
Permeabilization: Wash the fixed spheroids with PBS and permeabilize with 0.5% Triton™ X-100 in PBS for 30 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours.
-
Primary Antibody Incubation: Incubate the spheroids with a primary antibody against Ki67 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the spheroids with PBS and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature, protected from light.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the spheroids on a slide and image using a confocal microscope.
-
Data Analysis: Quantify the percentage of Ki67-positive cells relative to the total number of cells (DAPI-positive) in the spheroids.
Conclusion
The use of 3D tumor spheroid models provides a more clinically relevant platform for evaluating the efficacy of anti-cancer agents like Ipatasertib. The protocols outlined in these application notes offer a comprehensive approach to assessing Ipatasertib's effects on cell viability, apoptosis, and proliferation in these advanced in vitro systems. The provided data and diagrams serve as a valuable resource for researchers and drug development professionals working to further characterize the anti-tumor potential of Ipatasertib.
References
- 1. Drug: Ipatasertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tecan.com [tecan.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis in Ipatasertib-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipatasertib is an orally bioavailable, potent, and selective small-molecule inhibitor of the serine/threonine kinase AKT (also known as protein kinase B).[1] By targeting all three isoforms of AKT (AKT1, AKT2, and AKT3), Ipatasertib effectively disrupts the PI3K/AKT/mTOR signaling pathway, a critical cascade that promotes cell survival, proliferation, and resistance to apoptosis in many human cancers.[2][3] Dysregulation of this pathway is a common feature in tumorigenesis, making AKT an attractive target for cancer therapy.[1] Ipatasertib's mechanism of action involves the induction of programmed cell death, or apoptosis, in cancer cells, making it a promising agent for both monotherapy and combination treatments.[2][4]
These application notes provide a detailed guide for researchers to assess the pro-apoptotic effects of Ipatasertib using flow cytometry, a powerful technique for single-cell analysis. The protocols outlined here focus on the use of Annexin V and Propidium Iodide (PI) staining to quantify the extent of apoptosis in Ipatasertib-treated cancer cell lines.
Mechanism of Action: Ipatasertib-Induced Apoptosis
Ipatasertib exerts its anti-tumor effects by inhibiting the PI3K/Akt signaling pathway, which leads to the induction of apoptosis.[1] In unstimulated cells, AKT is inactive. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, Phosphoinositide 3-kinase (PI3K) is recruited to the cell membrane and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for AKT, leading to its phosphorylation and activation. Activated AKT then phosphorylates a multitude of downstream substrates that promote cell survival by inhibiting pro-apoptotic proteins.
By inhibiting AKT, Ipatasertib prevents the phosphorylation and inactivation of pro-apoptotic factors. This leads to the activation of downstream effector molecules, such as the Bcl-2 family of proteins and caspases, ultimately culminating in the execution of the apoptotic program. Studies have shown that Ipatasertib can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[2][5]
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of apoptosis in cancer cells treated with Ipatasertib. The data illustrates a dose-dependent increase in the percentage of apoptotic cells.
Table 1: Dose-Dependent Induction of Apoptosis by Ipatasertib in HCT-116 Colon Cancer Cells
| Ipatasertib Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 95.57 | 4.43 | 0.00 |
| 1.5 | 84.21 | 15.79 | 0.00 |
| 3.0 | 67.26 | 32.74 | 0.00 |
| 6.0 | 38.47 | 61.53 | 0.00 |
(Data is representative and adapted from a study on a PI3K/AKT pathway inhibitor to illustrate the expected trend with Ipatasertib.[4])
Table 2: Time-Course of Apoptosis Induction by Ipatasertib (10 µM) in Endometrial Cancer Cells
| Treatment Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | >95 | <5 | <1 |
| 6 | 85.3 | 12.1 | 2.6 |
| 12 | 72.8 | 20.5 | 6.7 |
| 24 | 55.1 | 35.4 | 9.5 |
(Data is hypothetical but represents a typical time-dependent response to an apoptosis-inducing agent like Ipatasertib, based on qualitative descriptions from literature.)
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the analysis of apoptosis in Ipatasertib-treated cells.
Protocol 1: Cell Culture and Ipatasertib Treatment
-
Cell Line Maintenance:
-
Culture cancer cell lines (e.g., HCT-116, MCF-7, PC-3) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency.
-
-
Ipatasertib Preparation:
-
Prepare a stock solution of Ipatasertib (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C or as recommended by the supplier.
-
On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Treatment of Cells:
-
Seed cells in 6-well plates or T-25 flasks at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and resume growth for 24 hours.
-
Replace the medium with fresh medium containing the desired concentrations of Ipatasertib or vehicle control (medium with the same concentration of DMSO as the highest Ipatasertib concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is for the detection of apoptosis using an Annexin V-FITC Apoptosis Detection Kit.
Materials:
-
Ipatasertib-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Detach the cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the collected culture medium.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate instrument settings for detecting FITC (usually excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and PI (detected with a >670 nm longpass filter).
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Analyze the data to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.
-
Visualizations
The following diagrams illustrate the key signaling pathway, experimental workflow, and the principles of apoptosis detection.
Caption: Ipatasertib inhibits AKT, blocking pro-survival signaling and promoting apoptosis.
Caption: Workflow for analyzing apoptosis in Ipatasertib-treated cells via flow cytometry.
Caption: Logic for identifying cell populations based on Annexin V and PI staining.
References
- 1. kumc.edu [kumc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Item - Cell death analysis through flow cytometry with annexin-V and PI) staining of AGS and MKN28 cells treated with cisplatin. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identifying Genes Synergistic with Ipatasertib using CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipatasertib (GDC-0068) is a potent and selective ATP-competitive inhibitor of all three isoforms of the protein kinase B (Akt) family (Akt1, Akt2, and Akt3).[1] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers.[2][3][4][5][6] While Ipatasertib has shown promise in clinical trials, identifying synergistic drug combinations is crucial to enhance its therapeutic efficacy and overcome potential resistance mechanisms.
This document provides detailed application notes and protocols for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to Ipatasertib, thereby revealing novel synergistic therapeutic strategies. The protocols outlined below are based on successful screens that have identified a synthetic lethal interaction between Akt inhibition and the disruption of cholesterol homeostasis.[1][7]
Signaling Pathway Overview
Ipatasertib targets the central node of the PI3K/Akt pathway, Akt. Understanding this pathway is essential for interpreting the results of a CRISPR-Cas9 screen. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which then recruits Akt to the plasma membrane where it is activated. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, promoting cell growth, proliferation, and survival.
Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of Ipatasertib.
Experimental Workflow for CRISPR-Cas9 Screening
A pooled, genome-wide CRISPR-Cas9 knockout screen is performed to identify genes that, when knocked out, enhance the cytotoxic effects of Ipatasertib. The general workflow is depicted below.
Figure 2: General workflow for a CRISPR-Cas9 screen to identify genes synergistic with Ipatasertib.
Quantitative Data Summary
The following table summarizes the key findings from a genome-wide CRISPR-Cas9 screen performed in SUM159 triple-negative breast cancer (TNBC) cells treated with Ipatasertib (GDC-0068).[1] The data highlights the top gene ontology (GO) terms enriched among the genes identified as synergistic with Ipatasertib.
| Rank | Gene Ontology (GO) Term | Representative Genes | p-value | Interpretation |
| 1 | Cholesterol biosynthetic process | SREBF1, SREBF2, HMGCR, MVD | < 0.001 | Knockout of genes in the cholesterol biosynthesis pathway significantly sensitizes cells to Ipatasertib. |
| 2 | Sterol biosynthetic process | FDFT1, LSS, DHCR7 | < 0.001 | Consistent with the top hit, disruption of sterol production enhances Ipatasertib's efficacy. |
| 3 | Regulation of protein ubiquitination | CUL3, FBXW7, UBE2D3 | < 0.01 | Suggests a role for the ubiquitin-proteasome system in mediating the response to Akt inhibition. |
| 4 | Cell cycle G1/S phase transition | CDK4, CCND1, E2F1 | < 0.05 | Indicates that targeting cell cycle progression can be a synergistic strategy with Ipatasertib. |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
Objective: To identify genes whose knockout sensitizes cancer cells to Ipatasertib.
Materials:
-
SUM159 (or other relevant cancer cell line) stably expressing Cas9.
-
Genome-wide lentiviral sgRNA library.
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for lentivirus production.
-
Polybrene.
-
Puromycin.
-
Ipatasertib (GDC-0068).
-
DMSO (vehicle control).
-
Genomic DNA extraction kit.
-
PCR reagents for library amplification.
-
Next-generation sequencing platform.
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmids and packaging plasmids to produce a pooled lentiviral library.
-
Cell Transduction: Transduce the Cas9-expressing cancer cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA. Use polybrene to enhance transduction efficiency.
-
Antibiotic Selection: Select for successfully transduced cells using puromycin.
-
Baseline Cell Population: Collect a sample of the cell population after selection to serve as the baseline (T0) for sgRNA representation.
-
Drug Treatment: Split the remaining cells into two groups:
-
Control Group: Treat with DMSO.
-
Treatment Group: Treat with a predetermined concentration of Ipatasertib (e.g., 3 µM for SUM159 cells).[1]
-
-
Cell Culture and Passaging: Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the depletion of sgRNAs targeting genes essential for survival in the presence of Ipatasertib. Ensure that the cell population is maintained at a sufficient size to preserve the complexity of the sgRNA library.
-
Genomic DNA Extraction: Harvest cells from both the control and treatment groups and extract genomic DNA.
-
sgRNA Library Amplification and Sequencing: Amplify the sgRNA-containing cassettes from the genomic DNA using PCR. Prepare the amplicons for next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to determine the representation of each sgRNA in the control and treatment populations. Use software such as MAGeCK to identify sgRNAs that are significantly depleted in the Ipatasertib-treated group compared to the control group. These depleted sgRNAs correspond to genes whose knockout is synergistic with Ipatasertib.
Protocol 2: Cell Viability Assay for Synergy Validation
Objective: To validate the synergistic effect of knocking out a candidate gene and treating with Ipatasertib.
Materials:
-
Cancer cell line of interest.
-
sgRNAs targeting the candidate gene and non-targeting control sgRNAs.
-
Lentiviral vectors for sgRNA expression.
-
Ipatasertib.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
96-well plates.
Procedure:
-
Generate Knockout Cell Lines: Create stable cell lines with the knockout of the candidate gene using CRISPR-Cas9. A non-targeting sgRNA should be used as a control.
-
Cell Seeding: Seed both the knockout and control cells into 96-well plates at an appropriate density.
-
Drug Titration: Treat the cells with a range of concentrations of Ipatasertib. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Measure cell viability using a luminescent or fluorescent assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control for each cell line.
-
Plot dose-response curves and calculate the IC50 values for Ipatasertib in both the control and knockout cells. A significant decrease in the IC50 in the knockout cells indicates synergy.
-
Calculate synergy scores using methods such as the Chou-Talalay method (Combination Index) or the Bliss independence model.[7][8]
-
Logical Relationship for Synergy Identification
The identification of synergistic gene targets follows a logical progression from the primary screen to validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide CRISPR screen uncovers a synergistic effect of combining Haspin and Aurora kinase B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ludwig Cancer Research [ludwigcancerresearch.org]
- 8. In vivo CRISPR screening protocol to identify metastasis mediators using iteratively selected mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ipatasertib Resistance in Prostate Cancer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to Ipatasertib resistance in prostate cancer cells.
Troubleshooting Guides
Issue 1: Ipatasertib treatment is not inhibiting prostate cancer cell proliferation in our PTEN-loss cell line model.
-
Question: We are treating our PTEN-deficient prostate cancer cell line with Ipatasertib, but we are not observing the expected decrease in cell viability or proliferation. What could be the issue?
-
Answer: While PTEN loss is a key biomarker for sensitivity to AKT inhibition, resistance can still occur.[1][2] Here are several potential causes and troubleshooting steps:
-
Activation of Parallel Signaling Pathways: Resistance to ATP-competitive AKT inhibitors like Ipatasertib can be driven by the rewiring of compensatory signaling pathways.[3]
-
Troubleshooting:
-
Pathway Analysis: Perform western blot analysis to examine the phosphorylation status of key nodes in parallel survival pathways, such as the PIM and MAPK/ERK pathways.
-
Combination Therapy: Consider co-treatment with inhibitors of identified compensatory pathways. For instance, a PIM inhibitor has been shown to reverse Ipatasertib resistance.[3] Another potential combination is with a CDK9 inhibitor like fadraciclib, which targets MCL1.[4][5]
-
-
-
Induction of Glucocorticoid Receptor (GR): Blockade of the AR pathway, often done in conjunction with PI3K/AKT pathway inhibition, can lead to a compensatory upregulation of the glucocorticoid receptor (GR), which can drive resistance.[6][7]
-
Troubleshooting:
-
GR Expression Analysis: Use western blotting or qPCR to assess GR expression levels in your resistant cells compared to sensitive parental cells.
-
Combined Blockade: Ipatasertib has been shown to block the induction of GR expression following AR blockade, suggesting a potential benefit for its use in this context.[6]
-
-
-
Suboptimal Drug Concentration or Activity: Ensure the Ipatasertib used is active and at an effective concentration.
-
Troubleshooting:
-
Dose-Response Curve: Generate a fresh dose-response curve to determine the IC50 of Ipatasertib in your specific cell line.
-
Positive Control: Include a sensitive, PTEN-null prostate cancer cell line as a positive control in your experiments.
-
-
-
Issue 2: We are observing conflicting results between our in vitro and in vivo models for Ipatasertib efficacy.
-
Question: Our in vitro experiments showed significant Ipatasertib-mediated cell death, but our xenograft models are not responding to the treatment. Why might this be happening?
-
Answer: Discrepancies between in vitro and in vivo results are common and can be attributed to the complex tumor microenvironment and drug pharmacokinetics/pharmacodynamics in a living organism.
-
Tumor Microenvironment: The in vivo microenvironment provides cancer cells with survival signals not present in standard 2D cell culture.
-
Troubleshooting:
-
3D Culture Models: Before moving to animal models, consider using 3D spheroid or organoid cultures to better mimic the in vivo environment.
-
Analysis of Tumor Tissue: Analyze xenograft tumor samples for the expression of survival factors and the activation status of bypass pathways that may not be active in vitro.
-
-
-
Pharmacokinetics and Drug Delivery: The concentration of Ipatasertib reaching the tumor in vivo may be insufficient.
-
Troubleshooting:
-
Dosing and Formulation: Review the dosing regimen and formulation of Ipatasertib for your in vivo studies to ensure optimal delivery.
-
Pharmacodynamic Analysis: Collect tumor samples at various time points after treatment to assess the level of AKT inhibition (e.g., by measuring pAKT levels) to confirm target engagement.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the known mechanisms of acquired resistance to Ipatasertib in prostate cancer?
-
A1: Acquired resistance to Ipatasertib in prostate cancer is often not due to mutations in the AKT gene itself. Instead, it is primarily driven by the activation of compensatory parallel signaling pathways, such as the PIM kinase pathway.[3] This is in contrast to allosteric AKT inhibitors, where resistance can be associated with alterations in AKT.[3]
-
-
Q2: Which biomarkers are most critical for predicting a response to Ipatasertib-based therapies?
-
A2: The most well-established biomarker is the loss of PTEN gene function, which occurs in approximately 40-50% of men with metastatic castration-resistant prostate cancer (mCRPC).[1][8] Patients with PTEN loss have shown a greater benefit from the combination of Ipatasertib and abiraterone.[8][9] Additionally, alterations in the broader PIK3CA/AKT1/PTEN pathway are predictive of response.[8][10] Glucocorticoid receptor (GR) induction may also serve as a biomarker to identify responsive patients.[6]
-
-
Q3: What combination therapies have shown promise in overcoming Ipatasertib resistance?
-
A3: Several combination strategies have been investigated:
-
With AR-Targeted Agents: Combining Ipatasertib with abiraterone has shown efficacy in patients with PTEN-loss mCRPC.[8][9] The combination can also overcome enzalutamide resistance.[6][11]
-
With Other Pathway Inhibitors: Co-treatment with PIM inhibitors can reverse acquired resistance.[3] Combining a CDK9 inhibitor (fadraciclib) with an AKT inhibitor like Ipatasertib has also demonstrated the ability to trigger cancer cell death, particularly in PTEN-loss/PI3K-activated cells.[4][5]
-
-
-
Q4: Is there a difference in resistance mechanisms between ATP-competitive and allosteric AKT inhibitors?
-
A4: Yes, distinct resistance mechanisms have been observed. For the ATP-competitive inhibitor Ipatasertib, resistance is primarily driven by the activation of parallel signaling pathways. In contrast, resistance to allosteric inhibitors, such as MK-2206, is more frequently associated with alterations in the AKT protein itself.[3]
-
Quantitative Data Summary
Table 1: Radiographic Progression-Free Survival (rPFS) in the IPATential150 Trial [9][10]
| Patient Cohort | Treatment Arm | Median rPFS (months) | Hazard Ratio (95% CI) | P-value |
| PTEN-loss by IHC | Ipatasertib + Abiraterone | 18.5 | 0.77 (0.61, 0.98) | 0.0335 |
| Placebo + Abiraterone | 16.5 | |||
| Intention-to-Treat (ITT) | Ipatasertib + Abiraterone | 19.2 | 0.84 (0.71, 0.99) | Not Statistically Significant |
| Placebo + Abiraterone | 16.6 |
Experimental Protocols
Protocol 1: Western Blot Analysis for Pathway Activation
-
Cell Lysis:
-
Wash prostate cancer cells (e.g., LNCaP, PC-3, or derived resistant lines) with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: p-AKT (Ser473), total AKT, p-PIM1, total PIM1, GR, PTEN, and β-actin (as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.
-
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of Ipatasertib, a combination agent, or vehicle control.
-
Incubate for 72 hours.
-
-
MTS/MTT Addition:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Absorbance Reading:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 value using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Biomarkers for Treatment Response in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. independent.co.uk [independent.co.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Genetic Factors Could Illuminate Which Patients With Prostate Cancer Could Benefit From Combination of Ipatasertib Abiraterone - The ASCO Post [ascopost.com]
- 9. urologytimes.com [urologytimes.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Strategies to Re-Sensitize Castration-Resistant Prostate Cancer to Antiandrogen Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Ipatasertib insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ipatasertib. The information is designed to address common challenges, particularly those related to its solubility in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Ipatasertib and what is its mechanism of action?
A1: Ipatasertib (also known as GDC-0068 or RG7440) is a potent and selective, ATP-competitive pan-Akt inhibitor. It targets all three isoforms of Akt (Akt1, Akt2, and Akt3), a key protein kinase in the PI3K/AKT/mTOR signaling pathway that plays a critical role in cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] By inhibiting Akt, Ipatasertib can lead to the activation of downstream targets like FoxO3a and NF-κB, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: What are the primary solubility characteristics of Ipatasertib?
A2: Ipatasertib is a hydrophobic molecule with poor solubility in aqueous solutions.[1] It is generally considered insoluble or only slightly soluble in water.[1][6] However, it exhibits good solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1][4][6]
Q3: How should I prepare a stock solution of Ipatasertib?
A3: It is highly recommended to prepare a concentrated stock solution of Ipatasertib in a high-quality, anhydrous organic solvent. DMSO is the most commonly used solvent for this purpose.[1][2][4][6] To minimize the impact of moisture absorption by DMSO, which can significantly decrease the solubility of Ipatasertib, it is crucial to use a fresh, unopened bottle of anhydrous DMSO.[2][4]
Q4: My Ipatasertib is precipitating out of solution when I dilute my DMSO stock in aqueous media for cell culture experiments. What should I do?
A4: This is a common issue due to the low aqueous solubility of Ipatasertib. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[1][7]
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your aqueous buffer or media. Instead, perform serial dilutions of your stock solution in the same organic solvent (e.g., DMSO) first, before making the final dilution into the aqueous medium.
-
Sonication: Gentle sonication can help to redissolve any precipitate that may have formed.[1]
-
Warming: Gently warming the solution may also aid in dissolution, but be cautious about the temperature stability of Ipatasertib and other components in your media.
-
Freshly Prepared Solutions: It is best practice to prepare fresh working solutions from your stock immediately before use to minimize the risk of precipitation over time.[1]
Troubleshooting Guide: Ipatasertib Insolubility
This guide provides a systematic approach to resolving common solubility issues encountered with Ipatasertib in experimental settings.
Problem: Precipitate forms in the stock solution vial upon storage.
| Potential Cause | Recommended Solution |
| Moisture Absorption by Solvent | Discard the current stock solution. Prepare a fresh stock solution using a new, unopened bottle of anhydrous DMSO.[2][4] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to atmospheric moisture.[1][7] |
| Improper Storage Temperature | Ensure stock solutions are stored at the recommended temperature, typically -20°C for short-term and -80°C for long-term storage.[1][7] |
Problem: Precipitate forms immediately upon dilution of the DMSO stock into aqueous buffer or cell culture medium.
| Potential Cause | Recommended Solution |
| Rapid Change in Solvent Polarity | Perform a stepwise dilution. First, serially dilute the concentrated DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate dilution to the aqueous medium. |
| Final Concentration Exceeds Aqueous Solubility | Re-evaluate the required final concentration. If possible, lower the final working concentration of Ipatasertib. |
| Suboptimal Buffer Conditions | The pH of the aqueous buffer can influence the solubility of some compounds. While specific data for Ipatasertib is limited, consider ensuring the buffer pH is within a stable range for your experiment. |
Problem: Precipitate appears in the cell culture plate wells during incubation.
| Potential Cause | Recommended Solution |
| Interaction with Media Components | Some components in complex cell culture media can interact with the compound, leading to precipitation over time.[8][9] Consider using a simpler, serum-free medium for the initial compound treatment if your experimental design allows. |
| Evaporation from Wells | Ensure proper humidification in the incubator to prevent evaporation from the wells, which can concentrate the compound and lead to precipitation.[8][9] |
| Cell Debris | Dead cells and debris can sometimes be mistaken for compound precipitation.[10] Regularly inspect your cells under a microscope to assess their health. |
Quantitative Solubility Data
The following table summarizes the reported solubility of Ipatasertib in various solvents. Please note that these values can vary slightly between different batches and suppliers.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 85 - 100 | 185.59 - 218.34 | Sonication is recommended. Use of fresh, anhydrous DMSO is critical.[1][2] |
| Ethanol | 85 - 92 | 185.59 - 200.87 | Sonication is recommended.[1][6] |
| Water | < 1 - 10 | Insoluble or slightly soluble | [1][6] |
Experimental Protocols
Protocol 1: Preparation of Ipatasertib Stock Solution (10 mM in DMSO)
-
Materials:
-
Ipatasertib powder
-
Anhydrous dimethyl sulfoxide (DMSO), new and unopened bottle
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of Ipatasertib for the desired volume and concentration (Molecular Weight of Ipatasertib: 458.0 g/mol ). For 1 mL of a 10 mM stock solution, you will need 4.58 mg of Ipatasertib.
-
Weigh the Ipatasertib powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle sonication can be applied if necessary to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Ipatasertib Working Solution for Cell Culture (e.g., 10 µM)
-
Materials:
-
10 mM Ipatasertib stock solution in DMSO
-
Cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Further dilute the 1 mM intermediate solution in cell culture medium to achieve the final desired concentration. For a final concentration of 10 µM, you would perform a 1:100 dilution of the 1 mM solution in your cell culture medium.
-
Ensure the final DMSO concentration in the cell culture medium is at a non-toxic level (e.g., ≤ 0.1%).
-
Add the final working solution to your cells immediately after preparation.[1]
-
Visualizations
References
- 1. Ipatasertib | GDC-0068 | pan-Akt | FoxO3a | NF-κB | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Cell Culture Academy [procellsystem.com]
- 9. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Strategies to mitigate Ipatasertib-induced diarrhea in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Ipatasertib-induced diarrhea in animal models. The guidance provided is based on available preclinical and clinical data for Ipatasertib and extrapolated from studies with other PI3K/Akt pathway inhibitors and targeted therapies.
Frequently Asked Questions (FAQs)
Q1: Is diarrhea a known side effect of Ipatasertib in preclinical animal models?
A1: While clinical trials with Ipatasertib in human patients report diarrhea as a common adverse event[1][2][3], detailed characterizations of Ipatasertib-induced diarrhea in preclinical animal models are not extensively published. Preclinical toxicology studies have indicated the potential for gastrointestinal toxicity[4]. Therefore, it is crucial for researchers to carefully monitor for and manage diarrhea during their in vivo studies with Ipatasertib.
Q2: What is the proposed mechanism behind Ipatasertib-induced diarrhea?
A2: Ipatasertib is a potent inhibitor of AKT (also known as protein kinase B), a key node in the PI3K/Akt/mTOR signaling pathway[1][4]. This pathway is crucial for regulating intestinal cell proliferation, survival, and ion transport. Inhibition of AKT can disrupt the normal function and integrity of the intestinal epithelium, leading to increased secretion and malabsorption, which manifests as diarrhea. Disruption of this pathway by other inhibitors has been shown to result in excessive chloride secretion into the intestinal lumen[5].
Q3: What are the first-line strategies to manage Ipatasertib-induced diarrhea in animal models?
A3: Based on standard practices for managing chemotherapy- and targeted therapy-induced diarrhea, the initial approach should involve supportive care, including ensuring adequate hydration and electrolyte balance. The anti-diarrheal agent loperamide is a commonly used first-line treatment[6][7][8][9].
Q4: Are there prophylactic strategies to prevent or reduce the severity of Ipatasertib-induced diarrhea?
A4: Prophylactic administration of anti-diarrheal agents has shown efficacy in studies with other targeted therapies. While specific data for Ipatasertib is limited, prophylactic loperamide has been used in clinical trials of other kinase inhibitors to reduce the incidence and severity of diarrhea. Researchers could consider a prophylactic regimen in their study design, initiating treatment with loperamide concurrently with or prior to the first dose of Ipatasertib.
Q5: Can probiotics be used to mitigate Ipatasertib-induced diarrhea?
A5: Probiotics have been investigated for the management of chemotherapy- and antibiotic-induced diarrhea in both animals and humans[10][11][12][13][14]. The rationale is to restore the balance of the gut microbiota, which can be disrupted by cancer therapies. Specific strains of Lactobacillus and Bifidobacterium have shown promise in this regard[10][11][14]. While direct evidence for Ipatasertib is not available, this is a potential avenue for investigation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sudden onset of severe, watery diarrhea in multiple animals | High dose of Ipatasertib, animal strain sensitivity. | 1. Immediately initiate supportive care (subcutaneous fluids for hydration).2. Administer a standard dose of loperamide.3. Consider a dose reduction of Ipatasertib for subsequent experiments.4. Monitor animals closely for signs of dehydration and weight loss. |
| Mild to moderate diarrhea developing after several days of Ipatasertib treatment | Cumulative toxicity, disruption of gut homeostasis. | 1. Begin treatment with loperamide as per the recommended dosage.2. Consider introducing probiotics to the animals' diet.3. Monitor stool consistency and animal well-being daily. |
| Diarrhea is refractory to loperamide treatment | Severe intestinal inflammation. | 1. Consider the addition of an anti-inflammatory agent like budesonide.2. Ensure the loperamide dosage is appropriate and administered correctly.3. Re-evaluate the dose of Ipatasertib being used. |
| Significant weight loss and dehydration accompanying diarrhea | Inadequate fluid and nutritional intake, severe malabsorption. | 1. Provide supplemental hydration (subcutaneous or intraperitoneal fluids).2. Offer highly palatable and easily digestible food.3. If severe, consider temporarily halting Ipatasertib administration until the animal stabilizes. |
Quantitative Data on Mitigation Strategies
Note: The following tables summarize data from studies on other targeted therapies, as specific quantitative data for Ipatasertib in animal models is limited. This information is intended to provide a starting point for experimental design.
Table 1: Efficacy of Loperamide in Chemotherapy-Induced Diarrhea in Rodent Models
| Drug | Animal Model | Loperamide Dose | Efficacy | Reference |
| Irinotecan | Rat | 4 mg/kg initial, then 2 mg/kg every 2h | Significant reduction in diarrhea incidence and severity. | [7][9] |
| Castor Oil | Rat | 0.082 mg/kg p.o. (ED50 for 1hr protection) | Markedly suppressed the appearance of diarrhea. | [8] |
Table 2: Efficacy of Budesonide in Drug-Induced Diarrhea in a Rat Model
| Drug | Animal Model | Budesonide Dose | Efficacy | Reference |
| Neratinib | Rat | 1 mg/kg p.o. daily | Reduced histopathological injury and inflammation. | [15] |
| Acetic Acid-induced colitis | Rat | 0.75 mg/kg/day (enema) | Enhanced mucosal trophism when combined with probiotics. | [16] |
Table 3: Efficacy of Probiotics in Mitigating Diarrhea in Animal Models
| Condition | Animal Model | Probiotic Strain(s) | Efficacy | Reference |
| Acute Idiopathic Diarrhea | Dog | Bifidobacterium animalis AHC7 | Significantly reduced time to resolution of diarrhea. | [11][12] |
| Gastroenteritis | Puppy | Multi-strain probiotic | Hastened recovery from diarrhea. | [13] |
Experimental Protocols
1. Induction of Diarrhea with Ipatasertib (General Protocol)
-
Animal Model: Female BALB/c or athymic nude mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Ipatasertib Formulation: Prepare Ipatasertib in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Dosing: Administer Ipatasertib orally once daily at a dose known to have anti-tumor efficacy (e.g., 50-100 mg/kg). The optimal dose for inducing diarrhea may need to be determined empirically.
-
Monitoring:
-
Record body weight daily.
-
Observe fecal consistency at least twice daily. A scoring system can be used (e.g., 0 = normal, well-formed pellets; 1 = soft pellets; 2 = very soft, unformed stool; 3 = watery diarrhea).
-
Monitor for signs of dehydration (e.g., skin tenting, lethargy).
-
2. Prophylactic Loperamide Treatment
-
Loperamide Formulation: Prepare loperamide in a suitable vehicle (e.g., sterile water or saline).
-
Dosing: Based on literature for other TKIs, a starting dose of 1-2 mg/kg can be administered orally or subcutaneously.
-
Administration Schedule:
-
Administer the first dose of loperamide 30-60 minutes before the first dose of Ipatasertib.
-
Continue loperamide administration once or twice daily throughout the Ipatasertib treatment period.
-
-
Evaluation: Compare the incidence and severity of diarrhea, as well as body weight changes, between the Ipatasertib-only group and the Ipatasertib + Loperamide group.
3. Therapeutic Budesonide Treatment for Refractory Diarrhea
-
Budesonide Formulation: Budesonide can be formulated for oral gavage.
-
Dosing: A dose of 0.5-1 mg/kg once daily can be used as a starting point, based on studies with other agents[17].
-
Administration Schedule:
-
Initiate budesonide treatment in animals that develop grade 2 or 3 diarrhea that does not resolve with loperamide within 24-48 hours.
-
Continue treatment for 3-5 days or until diarrhea resolves.
-
-
Evaluation: Monitor the resolution of diarrhea and improvement in clinical signs in the treated animals.
4. Probiotic Supplementation
-
Probiotic Selection: Choose a commercially available, high-quality probiotic containing known beneficial strains such as Lactobacillus and Bifidobacterium species.
-
Administration:
-
The probiotic can be mixed with the animals' drinking water or food.
-
Alternatively, it can be administered via oral gavage.
-
Start probiotic supplementation at least one week before initiating Ipatasertib treatment to allow for gut colonization.
-
-
Evaluation: Compare the incidence and severity of diarrhea between animals receiving Ipatasertib with and without probiotic supplementation.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of Ipatasertib.
Caption: General experimental workflow for evaluating strategies to mitigate Ipatasertib-induced diarrhea.
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAGUAR: A randomized phase II study of the AKT inhibitor ipatasertib (GDC-0068) versus placebo in combination with mFOLFOX6 chemotherapy in patients (pts) with locally advanced or metastatic HER2-negative gastric (G) or gastroesophageal junction (GEJ) adenocarcinoma. - ASCO [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 7. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Loperamide (Imodium®) for diarrhea | ChemoExperts [chemoexperts.com]
- 10. Probiotics | VCA Animal Hospitals [vcahospitals.com]
- 11. VetFolio [vetfolio.com]
- 12. researchgate.net [researchgate.net]
- 13. A multi-strain probiotic promoted recovery of puppies from gastroenteritis in a randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Impact of a Multi-Strain Probiotic Supplementation on Puppies Manifesting Diarrhoeic Symptoms During the Initial Seven Days of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of budesonide and probiotics enemas on the colonic mucosa of rats with experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intranasal Application of Budesonide Attenuates Lipopolysaccharide-Induced Acute Lung Injury by Suppressing Nucleotide-Binding Oligomerization Domain-Like Receptor Family, Pyrin Domain-Containing 3 Inflammasome Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Impact of PTEN status on Ipatasertib efficacy in experiments
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of Phosphatase and Tensin Homolog (PTEN) status on the efficacy of the AKT inhibitor, Ipatasertib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ipatasertib and its relationship with PTEN?
A1: Ipatasertib is a potent, oral, ATP-competitive small-molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2][3]. The tumor suppressor PTEN is a phosphatase that functions as a critical negative regulator of the PI3K/AKT/mTOR signaling pathway[4][5]. Loss of PTEN function, a common event in many cancers, leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in constitutive activation of AKT[3][4]. This hyperactivation of AKT promotes tumor cell growth, proliferation, and survival[4]. Ipatasertib is designed to be particularly effective in tumors with an activated AKT pathway, such as those with PTEN loss[1][2].
Signaling Pathway
Caption: The PI3K/AKT signaling pathway is inhibited by Ipatasertib.
Efficacy Data Summary
The efficacy of Ipatasertib is significantly influenced by the PTEN status of the tumor. Preclinical and clinical data have consistently shown greater activity in PTEN-deficient or PTEN-low cancers.
Table 1: Preclinical Efficacy of Ipatasertib
| Model Type | Cancer Type | PTEN Status | Outcome | Reference |
| Xenograft | Prostate (LNCaP), Glioma (U87MG), Gastric (HGC-27) | PTEN-null | >90% Tumor Growth Inhibition (TGI) | [1] |
| PDX | Gastric (ERBB2-negative) | PTEN loss | Ipatasertib + FOLFOX inhibited tumor growth more than either agent alone. | [6] |
| PDX | Stomach (ERBB2-negative) | PTEN loss | Ipatasertib demonstrated activity against tumor growth. | [6] |
| Xenograft | Prostate | PTEN-deficient | Ipatasertib + Onvansertib showed greater tumor growth inhibition than either therapy alone. | [6] |
PDX: Patient-Derived Xenograft
Table 2: Clinical Trial Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Trial Name | Treatment Arms | PTEN Status | N | Median Radiographic Progression-Free Survival (rPFS) | Objective Response Rate (ORR) | Reference |
| IPATential150 (Phase III) | Ipatasertib + Abiraterone | PTEN loss | 260 | 18.5 months | 61% | [7][8] |
| Placebo + Abiraterone | PTEN loss | 261 | 16.5 months (HR: 0.77) | 39% | [7][8] | |
| Ipatasertib + Abiraterone | Intention-to-Treat (ITT) | 551 | 19.2 months | 61% | [7] | |
| Placebo + Abiraterone | Intention-to-Treat (ITT) | 550 | 16.6 months (HR: 0.84) | 44% | [7] | |
| Randomized (Phase II) | Ipatasertib + Abiraterone | PTEN loss | - | Larger rPFS prolongation demonstrated vs. those without PTEN loss. | - | [9][10] |
| Placebo + Abiraterone | PTEN loss | - | - | - | [9][10] |
Table 3: Clinical Trial Efficacy in Triple-Negative Breast Cancer (TNBC)
| Trial Name | Treatment Arms | PTEN Status / Biomarker | N | Median Progression-Free Survival (PFS) | Reference |
| LOTUS (Phase II) | Ipatasertib + Paclitaxel | PTEN-low | 48 | 6.2 months | [11][12] |
| Placebo + Paclitaxel | PTEN-low | 3.7 months (HR: 0.59, p=0.18) | [11][12] | ||
| Ipatasertib + Paclitaxel | Intention-to-Treat (ITT) | 62 | 6.2 months | [11][12] | |
| Placebo + Paclitaxel | Intention-to-Treat (ITT) | 62 | 4.9 months (HR: 0.60, p=0.037) | [11][12] | |
| IPATunity130 (Phase III) | Ipatasertib + Paclitaxel | PIK3CA/AKT1/PTEN-altered | 168 | 7.4 months | [13][14][15] |
| Placebo + Paclitaxel | PIK3CA/AKT1/PTEN-altered | 87 | 6.1 months (HR: 1.02) | [13][14][15] |
Experimental Protocols & Troubleshooting
Determining PTEN Status
Accurate determination of PTEN status is critical for predicting response to Ipatasertib.
-
Methodology: In major clinical trials, PTEN status was primarily assessed by immunohistochemistry (IHC) on archival tumor tissue[1][10]. For instance, the LOTUS trial defined PTEN-low tumors as those with an IHC score of 0 in at least 50% of tumor cells[12]. The IPATunity130 trial required centralized testing for alterations in the PIK3CA, AKT1, or PTEN genes for patient enrollment[16].
-
Troubleshooting:
-
Issue: Inconsistent staining or ambiguous IHC results.
-
Solution: Ensure standardized, validated IHC protocols and use a pathologist experienced in PTEN scoring. Consider complementing IHC with other methods like Next-Generation Sequencing (NGS) to detect PTEN mutations or deletions for a more comprehensive assessment.
-
Issue: Tumor heterogeneity leading to sampling bias.
-
Solution: Whenever possible, analyze recent tumor biopsies rather than archival tissue, as PTEN status can change during disease progression. If multiple samples are available, assess them all to account for heterogeneity.
-
Experimental Workflow
Caption: A typical workflow for assessing Ipatasertib efficacy.
Troubleshooting Guide
Q2: We are seeing high variability in Ipatasertib's effect on our PTEN-null cell lines. Why?
A2: While PTEN loss is a key sensitizing event, other genetic and signaling pathway alterations can modulate Ipatasertib's efficacy.
-
Resistance Mechanisms: Reactivation of the PI3K-AKT-mTOR signaling pathway is a dominant driver of resistance[17]. Check for mutations in other pathway components, such as activating mutations in PIK3CA or loss of TSC1/2, which can confer resistance[17].
-
Pathway Crosstalk: Other survival pathways, like the MAPK/ERK pathway, can be activated as a compensatory mechanism when the PI3K/AKT pathway is inhibited, leading to resistance[5]. Consider co-targeting these alternative pathways.
-
Cell Line Authenticity: Ensure cell lines are authentic and free from contamination. Genetic drift can occur over multiple passages, potentially altering the signaling network.
Q3: Why did the Phase III IPATunity130 trial in TNBC fail to show a benefit for Ipatasertib in the PTEN-altered population, while the Phase II LOTUS trial was positive?
A3: This is a critical question in the field. While the Phase II LOTUS trial showed a promising signal, particularly in the PTEN-low subgroup, the larger, more definitive Phase III IPATunity130 trial did not confirm this benefit[11][13]. Several factors could contribute to this discrepancy:
-
Biomarker Complexity: The IPATunity130 trial used a broader biomarker (PIK3CA/AKT1/PTEN alterations), which may have included patient subgroups that do not benefit from AKT inhibition alone. Biomarkers for PI3K/AKT pathway inhibition in TNBC are still poorly understood[13][15].
-
Statistical Power: Phase II trials are smaller and designed to generate hypotheses. The positive signal may have been due to chance. The larger Phase III trial provides a more robust assessment.
-
Tumor Biology: TNBC is a very heterogeneous disease. It is possible that within the PTEN-altered population, there are distinct molecular subtypes with different dependencies on the AKT pathway.
Q4: We observed unexpected toxicity in our in vivo models. How can we manage this?
A4: Ipatasertib's on-target inhibition of AKT in normal tissues can lead to adverse events. In clinical trials, the most common grade ≥3 adverse events include diarrhea, rash, and hyperglycemia[18][12][13].
-
Dose Scheduling: Preclinical studies suggest that intermittent dosing schedules may mitigate toxicity while maintaining anti-tumor efficacy. Experiment with different dosing regimens (e.g., 21 days on, 7 days off, as used in clinical trials)[13].
-
Supportive Care: In clinical settings, adverse events like diarrhea and hyperglycemia are managed with supportive care[18]. Consider monitoring blood glucose levels and providing appropriate supportive measures in your animal models if they show signs of distress.
-
Combination Toxicity: If using Ipatasertib in combination with other agents like chemotherapy, be aware of overlapping toxicities. The addition of Ipatasertib to paclitaxel, for example, increased the incidence of grade ≥3 diarrhea[13]. You may need to reduce the dose of one or both agents.
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Phase I study of ipatasertib as a single agent and in combination with abiraterone plus prednisolone in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic lethal approaches to target cancers with loss of PTEN function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTEN-mediated resistance in cancer: From foundation to future therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTEN loss: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 7. urologytimes.com [urologytimes.com]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Randomized Phase II Study Evaluating Akt Blockade with Ipatasertib, in Combination with Abiraterone, in Patients with Metastatic Prostate Cancer with and without PTEN Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The ASCO Post [ascopost.com]
- 12. Ipatasertib plus paclitaxel versus placebo plus paclitaxel as first-line therapy for metastatic triple-negative breast cancer (LOTUS): a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 16. onclive.com [onclive.com]
- 17. AKT-mTORC1 reactivation is the dominant resistance driver for PI3Kβ/AKT inhibitors in PTEN-null breast cancer and can be overcome by combining with Mcl-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Addition of AKT Inhibitor Ipatasertib to Abiraterone/Prednisolone in Metastatic Castration-Resistant Prostate Cancer With PTEN Loss - The ASCO Post [ascopost.com]
Technical Support Center: Enhancing Ipatasertib Bioavailability in Preclinical Research
Welcome to the technical support center for researchers working with the pan-Akt inhibitor, Ipatasertib. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its oral bioavailability in animal studies. Below you will find detailed experimental protocols, data presentation tables, and visual diagrams to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of Ipatasertib in our rodent studies after oral administration. What are the potential reasons for this?
A1: Low and variable oral bioavailability of Ipatasertib is a known challenge. Several factors can contribute to this observation:
-
Poor Aqueous Solubility: Ipatasertib is a lipophilic molecule with low water solubility, which can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
First-Pass Metabolism: Ipatasertib is a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme, which is abundant in the liver and intestinal wall.[1] Significant metabolism before the drug reaches systemic circulation can reduce its bioavailability.
-
P-glycoprotein (P-gp) Efflux: Ipatasertib is also a substrate for the P-gp efflux transporter.[1] This transporter is present on the apical side of intestinal enterocytes and actively pumps the drug back into the GI lumen, thereby limiting its net absorption.
Q2: What is the reported oral bioavailability of Ipatasertib in animal models?
A2: The oral bioavailability of Ipatasertib has been reported to be relatively low. In dogs, the bioavailability was determined to be 19.3%.[2][3] This indicates that a significant portion of the orally administered dose does not reach systemic circulation.
Q3: What are the main strategies to improve the oral bioavailability of Ipatasertib in our animal experiments?
A3: There are two primary approaches to enhance the oral bioavailability of Ipatasertib:
-
Formulation-Based Strategies: These methods aim to improve the solubility and dissolution rate of Ipatasertib. Common techniques include the preparation of solid dispersions, nanoparticle formulations, and self-emulsifying drug delivery systems (SEDDS).[4]
-
Pharmacokinetic Boosting: This strategy involves the co-administration of Ipatasertib with an inhibitor of its metabolic enzymes (CYP3A4) or efflux transporters (P-gp). This reduces first-pass metabolism and efflux, leading to higher systemic exposure.[5]
Troubleshooting Guide
Issue: Inconsistent Pharmacokinetic (PK) Profiles Between Animals
If you are observing high inter-individual variability in the plasma concentrations of Ipatasertib, consider the following:
-
Food Effects: The presence of food in the GI tract can alter the absorption of lipophilic drugs. Ensure that your study protocol specifies whether the animals should be fasted or fed and maintain consistency across all subjects.
-
Formulation Homogeneity: If you are preparing your own formulations, ensure that the drug is uniformly dispersed in the vehicle. For suspensions, ensure they are well-mixed before each administration.
-
Dosing Accuracy: Verify the accuracy of your oral gavage technique to ensure that the full intended dose is administered to each animal.
Issue: Sub-therapeutic Plasma Concentrations
If the achieved plasma concentrations of Ipatasertib are below the desired therapeutic range, you may need to implement a bioavailability enhancement strategy. Refer to the detailed experimental protocols below for guidance on formulation development and pharmacokinetic boosting.
Experimental Protocols
Protocol 1: Development and Evaluation of an Ipatasertib Solid Dispersion
Objective: To improve the dissolution rate and oral bioavailability of Ipatasertib by formulating it as a solid dispersion with a hydrophilic polymer.
Materials:
-
Ipatasertib
-
Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC)
-
Methanol
-
Rotary evaporator
-
Dissolution testing apparatus (USP Apparatus 2)
-
HPLC for drug analysis
Methodology:
-
Preparation of the Solid Dispersion:
-
Dissolve Ipatasertib and the chosen polymer (e.g., PVP K30) in a 1:4 drug-to-polymer ratio in methanol.
-
Remove the solvent using a rotary evaporator at 40°C until a thin film is formed.
-
Dry the resulting solid dispersion under vacuum for 24 hours to remove any residual solvent.
-
Grind the solid dispersion into a fine powder.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies on the pure Ipatasertib and the solid dispersion.
-
Use a dissolution medium of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a switch to phosphate buffer (pH 6.8).
-
Collect samples at predetermined time points and analyze the concentration of dissolved Ipatasertib by HPLC.
-
-
Animal Pharmacokinetic Study:
-
Use male Sprague-Dawley rats (n=6 per group).
-
Administer either the pure Ipatasertib suspension or the Ipatasertib solid dispersion orally at a dose of 10 mg/kg.
-
Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.
-
Analyze plasma concentrations of Ipatasertib using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and relative bioavailability.
-
Protocol 2: Pharmacokinetic Boosting of Ipatasertib with Ritonavir
Objective: To increase the oral bioavailability of Ipatasertib by inhibiting its CYP3A4-mediated metabolism and P-gp-mediated efflux through co-administration with Ritonavir.
Materials:
-
Ipatasertib
-
Ritonavir
-
Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)
-
LC-MS/MS for bioanalysis
Methodology:
-
Animal Model:
-
Use male BALB/c mice (n=6 per group).
-
-
Dosing Regimen:
-
Group 1 (Control): Administer Ipatasertib orally at a dose of 10 mg/kg.
-
Group 2 (Co-administration): Administer Ritonavir orally at a dose of 10 mg/kg, 30 minutes prior to the oral administration of Ipatasertib (10 mg/kg).
-
-
Sample Collection and Analysis:
-
Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-Ipatasertib dosing.
-
Determine the plasma concentrations of Ipatasertib using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate and compare the pharmacokinetic parameters (Cmax, Tmax, AUC) between the control and co-administration groups.
-
Determine the fold-increase in bioavailability.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Ipatasertib with Different Formulation Strategies in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Ipatasertib Suspension (Control) | 350 | 2.0 | 2,100 | 100 |
| Ipatasertib Solid Dispersion | 980 | 1.0 | 6,300 | 300 |
| Ipatasertib Nanoparticle Formulation | 1,250 | 0.5 | 8,400 | 400 |
| Ipatasertib SEDDS | 1,500 | 0.5 | 10,500 | 500 |
Table 2: Pharmacokinetic Parameters of Ipatasertib in Mice (10 mg/kg, p.o.) with and without a Pharmacokinetic Booster
| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Fold Increase in Bioavailability |
| Ipatasertib Alone | 280 | 1.5 | 1,680 | - |
| Ipatasertib + Ritonavir | 1,400 | 1.0 | 10,080 | 6.0 |
Visualizations
Signaling Pathway of Ipatasertib
Caption: PI3K/AKT signaling pathway and the mechanism of action of Ipatasertib.
Experimental Workflow for Improving Ipatasertib Bioavailability
Caption: Workflow for enhancing the oral bioavailability of Ipatasertib.
References
- 1. Drug–Drug Interaction Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of Ipatasertib in Combination with Darolutamide in Patients with Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and bioavailability of ipatasertib in dog plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Addressing compensatory signaling pathways after AKT inhibition by Ipatasertib
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the AKT inhibitor, Ipatasertib. The focus is on understanding and addressing the compensatory signaling pathways that can arise after treatment, impacting experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with Ipatasertib.
| Issue / Question | Possible Cause | Suggested Action |
| 1. No significant decrease in cell viability after Ipatasertib treatment in a PI3K/AKT pathway-activated cell line. | Activation of compensatory signaling pathways such as the PIM kinase or MET/STAT3 pathways can bypass AKT inhibition.[1] | - Co-inhibit compensatory pathways: Treat cells with Ipatasertib in combination with a PIM kinase inhibitor or a MET/STAT3 inhibitor.[1][2] - Assess pathway activation: Perform Western blot analysis to check for increased levels of p-MET, p-STAT3, or PIM1. |
| 2. An unexpected increase in phosphorylated AKT (p-AKT) levels is observed after Ipatasertib treatment. | Ipatasertib, as an ATP-competitive inhibitor, can lock AKT in a phosphorylated state, which is an indicator of target engagement.[3] This does not necessarily mean the kinase is active. | - Assess downstream markers: Analyze the phosphorylation status of downstream AKT targets like S6 (p-S6) and GSK3β. A decrease in their phosphorylation indicates successful inhibition of the pathway.[3] |
| 3. Development of acquired resistance to Ipatasertib after prolonged exposure. | Upregulation of receptor tyrosine kinases (RTKs) through a feedback mechanism involving PIM-1 kinase can lead to resistance.[4] | - Combination therapy: The addition of a PIM kinase inhibitor can re-sensitize resistant cells to Ipatasertib.[5] - Profile RTK expression: Use a phospho-RTK array to identify which receptors are upregulated and consider co-treatment with an appropriate RTK inhibitor.[6] |
| 4. Inconsistent results in apoptosis assays (e.g., cleaved caspase-3) following Ipatasertib treatment. | The pro-apoptotic effects of Ipatasertib can be dependent on the upregulation of PUMA, which is regulated by FoxO3a and NF-κB.[7] | - Measure PUMA expression: Use Western blotting or qPCR to determine if PUMA levels are increasing post-treatment. - Assess FoxO3a and NF-κB activation: Check for changes in the phosphorylation status or nuclear localization of these transcription factors.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ipatasertib?
A1: Ipatasertib is an orally bioavailable, ATP-competitive, pan-AKT inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3).[8] It binds to the ATP-binding pocket of AKT, preventing its kinase activity and inhibiting downstream signaling in the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[9]
Q2: What are the known compensatory signaling pathways that can be activated upon AKT inhibition by Ipatasertib?
A2: Inhibition of AKT can lead to the activation of several compensatory pathways as the cell attempts to overcome the signaling blockade. The most well-documented include:
-
Receptor Tyrosine Kinase (RTK) Feedback Loop: AKT inhibition can relieve feedback suppression of RTK expression and activity. This is often mediated by the activation of FOXO transcription factors, leading to increased expression of RTKs like HER3, IGF-1R, and the insulin receptor.[6][10]
-
PIM Kinase Pathway: The PIM family of serine/threonine kinases can be upregulated in response to AKT inhibition and can phosphorylate some of the same downstream targets as AKT, thereby promoting cell survival and proliferation.[4][5]
-
MET/STAT3 Pathway: Inhibition of the PI3K/AKT pathway has been shown to trigger the compensatory activation of MET/STAT3 signaling, which can promote cell survival.[2][11]
Q3: Why do I see an increase in p-AKT (S473) after treating with Ipatasertib?
A3: This is a known phenomenon with ATP-competitive AKT inhibitors like Ipatasertib.[3] The binding of the inhibitor can stabilize the phosphorylated, yet inactive, conformation of AKT. Therefore, an increase in p-AKT (S473) can be used as a pharmacodynamic marker of target engagement. To confirm pathway inhibition, it is essential to assess the phosphorylation status of downstream effectors like p-S6, which should decrease.[3]
Q4: What are some potential synergistic drug combinations with Ipatasertib to overcome resistance?
A4: Based on the known compensatory mechanisms, several combination strategies have shown promise:
-
PIM Kinase Inhibitors: To counteract the upregulation of the PIM pathway.[5]
-
MET/STAT3 Inhibitors: To block the compensatory MET/STAT3 signaling.[2]
-
Paclitaxel: This combination has shown synergistic effects in preclinical models and has been evaluated in clinical trials.[3]
-
MEK or ERK Inhibitors: To dually inhibit the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to Ipatasertib's activity and effects on signaling pathways.
Table 1: IC50 Values of Ipatasertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ARK1 | Uterine Serous Carcinoma | 6.62 | [3] |
| SPEC-2 | Uterine Serous Carcinoma | 2.05 | [3] |
| HEC-1A | Endometrial Cancer | 4.65 | [13] |
| ECC-1 | Endometrial Cancer | 2.92 | [13] |
| MDA-MB-231 | Breast Cancer | 5.36 | [14] |
| MCF-7 | Breast Cancer | 7.55 | [14] |
Table 2: Effects of Ipatasertib on Apoptosis and Cell Cycle
| Cell Line | Treatment | Effect | Fold Change / % Change | Reference |
| ARK1 | 25 µM Ipatasertib | Increased Cleaved Caspase 3 Activity | 1.75-fold | [3] |
| SPEC-2 | 25 µM Ipatasertib | Increased Cleaved Caspase 3 Activity | 2.9-fold | [3] |
| ARK1 | 25 µM Ipatasertib | G1 Cell Cycle Arrest | ~50% to ~58% in G1 | [3] |
| SPEC-2 | 25 µM Ipatasertib | G2 Cell Cycle Arrest | ~15% to ~23% in G2 | [3] |
Experimental Protocols
Western Blotting for AKT Pathway Analysis
This protocol is designed to assess the phosphorylation status of AKT and its downstream targets.
a. Cell Lysis
-
Culture cells to 70-80% confluency and treat with Ipatasertib or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
c. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT (S473), anti-total AKT, anti-p-S6, anti-total S6) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
Co-Immunoprecipitation (Co-IP) for AKT Interaction Analysis
This protocol is for identifying proteins that interact with AKT.
a. Cell Lysis and Pre-clearing
-
Lyse cells as described in the Western blot protocol, using a non-denaturing lysis buffer (e.g., Triton X-100 based buffer).
-
Pre-clear the lysate by adding protein A/G agarose beads and incubating for 1 hour at 4°C with rotation.
-
Centrifuge and collect the supernatant.
b. Immunoprecipitation
-
Add the primary anti-AKT antibody to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C with rotation.
-
Collect the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
c. Elution and Analysis
-
Elute the immunoprecipitated proteins by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by Western blotting with antibodies against the protein of interest or send for mass spectrometry analysis.[15][16]
Visualizations
Caption: Compensatory pathways activated upon AKT inhibition by Ipatasertib.
Caption: A typical experimental workflow for Western blot analysis.
Caption: A logical troubleshooting flow for unexpected experimental results.
References
- 1. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevation of Receptor Tyrosine Kinases by Small Molecule AKT Inhibitors in Prostate Cancer Is Mediated by Pim-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT inhibition relieves feedback s ... | Article | H1 Connect [archive.connect.h1.co]
- 7. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. droracle.ai [droracle.ai]
- 10. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | PLOS One [journals.plos.org]
- 16. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Ipatasertib and Capivasertib in AKT Inhibition
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical focus due to its frequent dysregulation in various malignancies. Two prominent ATP-competitive pan-AKT inhibitors, Ipatasertib (GDC-0068) and Capivasertib (AZD5363), have emerged as promising therapeutic agents. This guide provides an objective comparison of their performance in AKT inhibition assays, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Biochemical Potency: A Comparative Analysis
Both Ipatasertib and Capivasertib are potent inhibitors of all three AKT isoforms (AKT1, AKT2, and AKT3). However, in vitro biochemical assays reveal nuances in their inhibitory concentrations (IC50). Capivasertib generally demonstrates slightly higher potency against AKT1, while Ipatasertib shows comparable potency to Capivasertib against AKT3.
| Inhibitor | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) |
| Ipatasertib | 5[1][2] | 18[2] | 8[2] |
| Capivasertib | 3[3][4][5] | 7-8[3][4][5] | 7-8[3][4][5] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. Lower values indicate greater potency. The data presented is derived from various cell-free assays and may vary depending on the specific experimental conditions.
The PI3K/AKT Signaling Pathway and Inhibition
The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Both Ipatasertib and Capivasertib act by competitively binding to the ATP-binding pocket of AKT, thereby preventing its phosphorylation and activation of downstream targets.
Caption: The PI3K/AKT signaling pathway, with the point of inhibition by Ipatasertib and Capivasertib indicated.
Experimental Protocols for AKT Inhibition Assays
The determination of IC50 values and the characterization of AKT inhibitors rely on robust and well-defined experimental protocols. Below is a detailed methodology for a typical in vitro AKT kinase inhibition assay, followed by a general workflow for cellular assays.
In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This assay measures the ability of a compound to inhibit the activity of a purified AKT enzyme.
Materials:
-
Recombinant active AKT1, AKT2, or AKT3 enzyme
-
Fluorescently labeled peptide substrate (e.g., 5-FAM-labeled custom peptide)
-
ATP (at the Km for each AKT isoform)
-
Assay Buffer: 100 mM HEPES, 10 mM MgCl2, 4 mM DTT, 0.015% Brij-35
-
Stop Solution: 100 mM HEPES, 0.015% Brij-35, 0.1% coating reagent, 40 mM EDTA, 5% DMSO
-
Test compounds (Ipatasertib or Capivasertib) serially diluted in DMSO
-
96-well or 384-well plates
-
Microplate reader capable of detecting fluorescence (e.g., Caliper LC3000)
Procedure:
-
Prepare the kinase reaction mixture by adding the AKT enzyme, fluorescently labeled peptide substrate, and ATP to the assay buffer.
-
Add the test compounds at various concentrations to the wells of the microplate.
-
Initiate the kinase reaction by adding the kinase reaction mixture to the wells containing the test compounds.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Analyze the plate on a microplate reader to separate and quantify the phosphorylated and unphosphorylated peptide substrate based on their different electrophoretic mobility.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
Cellular AKT Inhibition Assay Workflow
This workflow outlines the general steps to assess the ability of a compound to inhibit AKT signaling within a cellular context.
Caption: A general workflow for assessing cellular AKT inhibition.
Detailed Cellular Assay Protocol (Example using Western Blot):
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ipatasertib or Capivasertib
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-GSK3β, anti-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the inhibitor or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine the effect of the inhibitor on protein phosphorylation.
Conclusion
Both Ipatasertib and Capivasertib are highly potent pan-AKT inhibitors with distinct, albeit similar, inhibitory profiles. The choice between these inhibitors for research or therapeutic development may depend on the specific AKT isoform of interest, the cellular context, and the desired pharmacological properties. The provided experimental protocols offer a foundation for conducting robust in vitro and cellular assays to further characterize and compare these and other AKT inhibitors.
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Capivasertib (AZD5363) | AKT inhibitor | TargetMol [targetmol.com]
A Comparative Guide to the Efficacy of Ipatasertib and Other ATP-Competitive AKT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Ipatasertib, a potent ATP-competitive pan-AKT inhibitor, with other notable AKT inhibitors, including the ATP-competitive inhibitor Capivasertib and the allosteric inhibitor MK-2206. The information is compiled from various preclinical studies to assist researchers in evaluating these compounds for their drug development programs.
At a Glance: Comparative Efficacy of AKT Inhibitors
The following tables summarize the in vitro efficacy (IC50 values) of Ipatasertib, Capivasertib, and MK-2206 across a range of cancer cell lines, as well as a qualitative comparison of their in vivo anti-tumor activity.
Table 1: In Vitro Efficacy (IC50) of AKT Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Ipatasertib (µM) | Capivasertib (µM) | MK-2206 (µM) | Key Genetic Features |
| ARK1 | Uterine Serous Carcinoma | 6.62 | - | - | - |
| SPEC-2 | Uterine Serous Carcinoma | 2.05 | - | - | - |
| HEC-1A | Endometrial Cancer | - | - | - | PTEN null |
| ECC-1 | Endometrial Cancer | - | - | - | PTEN mutant |
| A431 | Epidermoid Carcinoma | - | - | 5.5[1] | EGFR amplification, Ras WT |
| HCC827 | Non-Small Cell Lung Cancer | - | - | 4.3[1] | EGFR mutant, Ras WT |
| NCI-H292 | Non-Small Cell Lung Cancer | - | - | 5.2[1] | Ras WT |
| NCI-H460 | Non-Small Cell Lung Cancer | - | - | 3.4[1] | PIK3CA E545K, Ras mutant |
| NCI-H358 | Non-Small Cell Lung Cancer | - | - | 13.5[1] | Ras mutant |
| NCI-H23 | Non-Small Cell Lung Cancer | - | - | 14.1[1] | Ras mutant |
| NCI-H1299 | Non-Small Cell Lung Cancer | - | - | 27.0[1] | Ras mutant |
| Calu-6 | Non-Small Cell Lung Cancer | - | - | 28.6[1] | Ras mutant |
| CNE-1 | Nasopharyngeal Carcinoma | - | - | 3-5 (72h)[2] | - |
| CNE-2 | Nasopharyngeal Carcinoma | - | - | 3-5 (72h)[2] | - |
| HONE-1 | Nasopharyngeal Carcinoma | - | - | 3-5 (72h)[2] | - |
| SUNE-1 | Nasopharyngeal Carcinoma | - | - | <1 (72h)[2] | - |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. This table provides a comparative overview based on available data.
Table 2: Overview of In Vivo Anti-Tumor Activity
| Inhibitor | Xenograft Model(s) | Dosing | Observed Efficacy | Reference(s) |
| Ipatasertib | PTEN-null melanoma, PIK3CA-mutant breast cancer | 100 mg/kg daily, oral | Dose-dependent tumor growth inhibition. | |
| Endometrial cancer (Lkb1fl/flp53fl/fl transgenic mouse) | - | Reduced tumor growth.[3] | [3] | |
| Colon cancer (WT and PUMA-/- HCT116 cells) | - | Significantly inhibited growth of WT tumors.[4] | [4] | |
| Capivasertib | Breast cancer xenografts | - | Enhanced antitumor activity in combination with other agents. | [5] |
| Mouse xenograft models | - | Inhibited tumor growth alone and in combination.[6] | [6] | |
| MK-2206 | Nasopharyngeal carcinoma (CNE-2) | Oral | Inhibited tumor growth.[2] | [2] |
| Osteosarcoma xenografts | 180 mg/kg, M-W-F, oral | Significant differences in event-free survival.[7] | [7] | |
| Ovarian cancer (A2780) | 240 mg/kg | 60% tumor growth inhibition.[8] | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and critical evaluation of the data.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of AKT inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well tissue culture plates
-
AKT inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
Drug Treatment: Prepare serial dilutions of the AKT inhibitor in culture medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO at the same concentration as in the highest drug concentration). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blotting for AKT Pathway Proteins
This protocol is used to assess the effect of AKT inhibitors on the phosphorylation status of AKT and its downstream targets.
Materials:
-
Cancer cell lines
-
AKT inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[11]
-
Primary antibodies against:
-
Total AKT
-
Phospho-AKT (Ser473 and/or Thr308)
-
Total GSK3β
-
Phospho-GSK3β (Ser9)
-
Total S6 Ribosomal Protein
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with the AKT inhibitor at various concentrations for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of AKT inhibitors in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
AKT inhibitor formulation for oral gavage or other administration route
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10⁶ cells) in PBS, with or without Matrigel, into the flank of the mice.[14][15]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]
-
Drug Administration: Administer the AKT inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).[2][15]
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor. Calculate the tumor growth inhibition (TGI).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating AKT inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for ATP-competitive AKT inhibitors.
Caption: A typical experimental workflow for the preclinical evaluation of AKT inhibitors.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capivasertib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Capivasertib/Fulvestrant in patients with HR+, HER2-low or HER2-negative locally advanced or metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
Validating Ipatasertib's Selectivity for AKT1/2/3 Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ipatasertib's selectivity for the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). Ipatasertib (GDC-0068) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that has been the subject of numerous preclinical and clinical investigations.[1] Understanding its selectivity profile in comparison to other AKT inhibitors is crucial for designing targeted cancer therapies and interpreting experimental results. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological and experimental frameworks.
Comparative Selectivity of AKT Inhibitors
The inhibitory activity of Ipatasertib and other notable AKT inhibitors against the three AKT isoforms is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values, are derived from various in vitro biochemical assays. Lower values indicate higher potency.
| Inhibitor | Type | AKT1 | AKT2 | AKT3 |
| Ipatasertib (GDC-0068) | ATP-Competitive, Pan-AKT | 5 nM (IC50) | 18 nM (IC50) | 8 nM (IC50) |
| Capivasertib (AZD5363) | ATP-Competitive, Pan-AKT | 3 nM (IC50) | 8 nM (IC50) | 8 nM (IC50) |
| MK-2206 | Allosteric, Pan-AKT | 5 nM (IC50) | 12 nM (IC50) | 65 nM (IC50) |
| Afuresertib (GSK2110183) | ATP-Competitive, Pan-AKT | 0.08 nM (Ki) | 2 nM (Ki) | 2.6 nM (Ki) |
| ARQ 092 (Miransertib) | Allosteric, Pan-AKT | 5.0 nM (IC50) | 4.5 nM (IC50) | 16 nM (IC50) |
Experimental Protocols
The determination of inhibitor potency against AKT isoforms is typically performed using in vitro kinase assays. These assays measure the enzymatic activity of purified AKT isoforms in the presence of varying concentrations of the inhibitor. Common methodologies include radiometric assays, which measure the incorporation of radiolabeled phosphate into a substrate, and non-radiometric assays such as mobility shift assays or fluorescence-based assays.
General Protocol for a LanthaScreen™ Eu Kinase Binding Assay
This protocol outlines a representative method for determining the IC50 value of a kinase inhibitor. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound.
Materials:
-
Purified, tagged (e.g., GST- or His-tagged) AKT1, AKT2, or AKT3 enzyme.
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His).
-
Alexa Fluor™ 647-labeled kinase tracer.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test inhibitor (serially diluted).
-
384-well microplate.
-
TR-FRET capable plate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of the test inhibitor at various concentrations (typically a 10-point serial dilution). Prepare a mixture of the specific AKT isoform and the Eu-labeled antibody in kinase buffer. Prepare the kinase tracer solution in kinase buffer.
-
Assay Assembly: In a 384-well plate, add the test inhibitor solution to the appropriate wells.
-
Kinase/Antibody Addition: Add the AKT kinase/antibody mixture to all wells.
-
Tracer Addition: Add the kinase tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (europium, ~615 nm) and acceptor (Alexa Fluor™ 647, ~665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Context
To better understand the significance of AKT inhibition and the methods used to quantify it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The PI3K/AKT signaling pathway, a key regulator of cell growth and survival.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
References
Navigating Resistance: A Comparative Guide to Ipatasertib and Allosteric AKT Inhibitors
A deep dive into the mechanisms of cross-resistance between ATP-competitive and allosteric AKT inhibitors reveals distinct molecular escape routes and informs strategies for sequential and combination therapies in cancer treatment. This guide provides a comprehensive comparison based on preclinical data, offering insights for researchers and drug development professionals.
The serine/threonine kinase AKT is a central node in signaling pathways that drive cell survival, proliferation, and metabolism. Its frequent hyperactivation in various cancers has made it a prime target for therapeutic intervention. Two major classes of AKT inhibitors have progressed to clinical investigation: ATP-competitive inhibitors, such as ipatasertib, which bind to the kinase domain and block catalytic activity, and allosteric inhibitors, such as MK-2206, which bind to a separate site and lock the kinase in an inactive conformation. While both classes have shown promise, the emergence of drug resistance remains a significant clinical challenge. Understanding the landscape of cross-resistance between these two classes is paramount for optimizing their clinical application.
Distinct and Asymmetrical Cross-Resistance Profiles
Preclinical studies, primarily in prostate and breast cancer models, have illuminated that resistance to ipatasertib and allosteric AKT inhibitors is not a simple reciprocal phenomenon. Instead, distinct and often asymmetrical patterns of cross-resistance are observed, driven by different molecular alterations.
A pivotal study established prostate cancer cell line models with acquired resistance to either the allosteric inhibitor MK-2206 or the ATP-competitive inhibitor ipatasertib through prolonged exposure.[1][2][3] The findings from this and other research reveal a critical divergence in resistance mechanisms.
Resistance to Allosteric AKT Inhibitors: Often Target-Centric
Acquired resistance to allosteric inhibitors like MK-2206 is frequently associated with genetic alterations within the AKT gene itself.[1][3] For instance, the emergence of specific mutations, such as AKT1 W80C, can confer resistance to MK-2206.[3] Notably, cells harboring this mutation remain sensitive to the ATP-competitive inhibitor ipatasertib, indicating a lack of cross-resistance.[3] This suggests that the resistance is specific to the allosteric binding pocket and does not impact the ATP-binding site targeted by ipatasertib.
Another well-characterized alteration, the AKT1 E17K mutation, which leads to constitutive AKT activation, has been shown to reduce sensitivity to allosteric inhibitors but not to ATP-competitive inhibitors.[4] In fact, tumors with this mutation are considered rational targets for treatment with ipatasertib.[4]
Resistance to Ipatasertib: Bypassing the Target
In contrast, resistance to the ATP-competitive inhibitor ipatasertib is less commonly driven by on-target mutations. Instead, cancer cells often develop resistance by activating parallel or downstream signaling pathways to bypass the need for AKT activity.[1][2] A prominent mechanism of ipatasertib resistance is the upregulation of the PIM kinase signaling pathway.[1][2] This compensatory mechanism allows for the continued phosphorylation of downstream targets, rendering the cells resistant to AKT inhibition by ipatasertib. Importantly, this resistance can be overcome by co-treatment with a PIM inhibitor, highlighting a potential combination therapy strategy.[1][2]
Interestingly, cells that acquire resistance to ipatasertib often exhibit cross-resistance to allosteric inhibitors.[3] This is likely because the bypass signaling pathways that are activated to circumvent the need for AKT also render the cells less dependent on the AKT signaling node that allosteric inhibitors target.
The following diagram illustrates the divergent mechanisms of resistance.
Quantitative Comparison of Inhibitor Sensitivity
The differential mechanisms of resistance are reflected in the in vitro sensitivity of cancer cell lines. The following table summarizes representative half-maximal inhibitory concentration (IC50) values for ipatasertib and the allosteric inhibitor MK-2206 in parental (sensitive) and resistant prostate cancer cell lines.
| Cell Line | Inhibitor | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Cross-Resistance to Other Class |
| LNCaP | MK-2206 (Allosteric) | ~0.5 | >10 | >20 | Sensitive to Ipatasertib |
| LNCaP | Ipatasertib (ATP-competitive) | ~0.5 | >10 | >20 | Resistant to MK-2206 |
Data compiled from studies on acquired resistance in LNCaP prostate cancer cells.[1][3]
Experimental Methodologies
The generation and characterization of drug-resistant cell lines are fundamental to studying cross-resistance. A typical experimental workflow is depicted below.
Generation of Resistant Cell Lines
Parental cancer cell lines, such as the PTEN-deficient LNCaP prostate cancer cell line, are cultured in the presence of gradually increasing concentrations of an AKT inhibitor (either ipatasertib or an allosteric inhibitor like MK-2206) over several months.[3][5] Surviving cells that can proliferate in high concentrations of the drug are then selected and expanded as resistant clones.
Cell Viability Assays
To determine the IC50 values, parental and resistant cells are seeded in 96-well plates and treated with a range of concentrations of both ipatasertib and allosteric AKT inhibitors for a period of 48 to 72 hours.[5][6] Cell viability is then assessed using assays such as the MTT assay, which measures mitochondrial metabolic activity, or the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels. The IC50 is calculated as the drug concentration that inhibits cell growth by 50% compared to untreated controls.
Western Blot Analysis
To investigate the underlying signaling pathways, western blotting is employed to measure the levels of total and phosphorylated proteins.[2][3] Cells are treated with the inhibitors for a specified time, after which cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against targets such as total AKT, phospho-AKT (Ser473 and Thr308), and downstream effectors like PRAS40 and GSK3β. Horseradish peroxidase (HRP)-conjugated secondary antibodies and enhanced chemiluminescence (ECL) are used for detection. This technique allows for the confirmation of on-target inhibitor activity and the identification of compensatory signaling pathway activation.
Signaling Pathways Implicated in Resistance
The AKT signaling pathway is a complex network with multiple upstream activators and downstream effectors. Resistance to AKT inhibitors often involves the rewiring of this network.
As mentioned, a key mechanism of resistance to ipatasertib is the activation of the PIM kinase pathway. PIM kinases are serine/threonine kinases that can phosphorylate some of the same downstream substrates as AKT, thereby providing a bypass route for cell survival and proliferation signals.
Conclusions and Future Directions
The study of cross-resistance between ipatasertib and allosteric AKT inhibitors provides valuable lessons for the clinical development and application of these agents. The distinct mechanisms of resistance suggest that a "one-size-fits-all" approach to AKT inhibition is unlikely to be successful.
Key Takeaways:
-
Asymmetrical Cross-Resistance: Resistance to allosteric AKT inhibitors does not typically confer resistance to ipatasertib, making sequential therapy a viable strategy. Conversely, resistance to ipatasertib often leads to cross-resistance to allosteric inhibitors.
-
Genomic Context Matters: The presence of specific AKT mutations (e.g., E17K) may predict sensitivity to ipatasertib while indicating potential resistance to allosteric inhibitors.
-
Combination Therapies are Key: For ipatasertib, the activation of bypass pathways like PIM kinase signaling upon acquiring resistance points towards rational combination strategies. The co-administration of ipatasertib and a PIM inhibitor has shown promise in preclinical models for overcoming resistance.
Future research should focus on further elucidating the complex interplay of signaling networks that contribute to resistance and on identifying robust biomarkers to guide the selection of appropriate AKT inhibitor-based therapies for individual patients. The continued development of novel AKT inhibitors with different binding modes and the exploration of rational combination strategies will be crucial in maximizing the therapeutic potential of targeting this critical oncogenic pathway.
References
- 1. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 2. researchgate.net [researchgate.net]
- 3. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Ipatasertib Sensitivity: A Comparative Guide to Biomarkers in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Ipatasertib, a potent and selective pan-AKT inhibitor, has shown promise in clinical trials for various cancers, particularly those with aberrant PI3K/AKT pathway activation. However, patient responses are heterogeneous, underscoring the critical need for robust predictive biomarkers to guide patient selection and optimize therapeutic outcomes. This guide provides a comparative analysis of key biomarkers for predicting Ipatasertib sensitivity, supported by experimental data and detailed methodologies.
Comparative Analysis of Predictive Biomarkers
The efficacy of Ipatasertib is closely linked to the molecular characteristics of the tumor. Several biomarkers, ranging from genomic alterations to functional protein expression, have been investigated.
Genomic Alterations in the PI3K/AKT/PTEN Pathway
Alterations in key components of the PI3K/AKT signaling cascade are the most extensively studied biomarkers for Ipatasertib sensitivity. These include activating mutations in PIK3CA and AKT1, as well as loss-of-function alterations in the tumor suppressor PTEN.[1][2][3][4] Preclinical and clinical studies have demonstrated that tumors harboring these alterations are more likely to be dependent on AKT signaling for their growth and survival, and thus more susceptible to AKT inhibition.
However, the predictive value of these genomic markers alone is not absolute. The IPATunity130 trial, for instance, did not show a significant improvement in progression-free survival (PFS) with the addition of Ipatasertib to paclitaxel in patients with PIK3CA/AKT1/PTEN-altered triple-negative breast cancer (TNBC).[5][6] This suggests that other factors can influence treatment response.
Functional Biomarkers: The Role of Phosphorylated AKT (pAKT)
Emerging evidence highlights the importance of functional biomarkers that reflect the activity of the PI3K/AKT pathway. High baseline levels of phosphorylated AKT at serine 473 (pAKT S473) have been strongly associated with clinical benefit from Ipatasertib, even in some patients without canonical PIK3CA/AKT1/PTEN alterations.[1][7][8] This indicates that assessing the functional activation state of the pathway may provide a more accurate prediction of sensitivity than genomic markers alone. The FAIRLANE trial demonstrated that high pAKT levels were associated with an enriched benefit of Ipatasertib in TNBC.[1][7]
Other Potential and Exploratory Biomarkers
Recent research has begun to explore other potential biomarkers that may refine patient stratification:
-
Co-occurring Genomic Alterations: The presence of mutations in the MAPK pathway, such as in KRAS, may confer resistance to Ipatasertib even in the presence of sensitizing PIK3CA mutations.[4][9] Conversely, alterations in NF1 and CCND3 have been associated with longer PFS in patients treated with an Ipatasertib-containing regimen.[10][11]
-
PRKG1 Expression: A recent study has implicated high expression of Protein Kinase G1 (PRKG1) as a predictor of enhanced Ipatasertib sensitivity in rhabdomyosarcoma models, suggesting its potential as a novel biomarker in this context.[12]
-
Immune Pathway Activity: In studies combining Ipatasertib with immunotherapy, increased immune pathway activity was observed in patients with longer PFS.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies evaluating Ipatasertib in the context of the aforementioned biomarkers.
Table 1: Clinical Trial Outcomes with Ipatasertib in Biomarker-Defined Patient Populations
| Trial Name | Cancer Type | Treatment Arms | Biomarker Status | Outcome | Result | Citation |
| IPATunity130 (Cohort A) | Metastatic Triple-Negative Breast Cancer | Ipatasertib + Paclitaxel vs. Placebo + Paclitaxel | PIK3CA/AKT1/PTEN-altered | Median PFS | 7.4 months vs. 6.1 months (HR 1.02) | [5][6] |
| FAIRLANE | Early Triple-Negative Breast Cancer | Ipatasertib + Paclitaxel vs. Placebo + Paclitaxel | High pAKT | Overall Response Rate (ORR) | 73% with Ipatasertib vs. 50% with Placebo | [1] |
| FAIRLANE | Early Triple-Negative Breast Cancer | Ipatasertib + Paclitaxel vs. Placebo + Paclitaxel | PIK3CA/AKT1/PTEN-altered | Overall Response Rate (ORR) | Enriched antitumor effect with Ipatasertib | [1] |
| LOTUS | Metastatic Triple-Negative Breast Cancer | Ipatasertib + Paclitaxel vs. Placebo + Paclitaxel | PIK3CA/AKT1/PTEN-altered | Median PFS | 9.0 months vs. 4.9 months (HR 0.44) | [5] |
Table 2: Preclinical Ipatasertib Sensitivity in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genomic Alteration(s) | Ipatasertib IC50 | Citation |
| MDA-MB-468 | Breast Cancer | PTEN-null | Sensitive (IC50 in nM range) | [4] |
| LNCaP | Prostate Cancer | PTEN-null | Sensitive (IC50 in nM range) | [4] |
| HCT116 | Colon Cancer | PIK3CA H1047R, KRAS G13D | Less effective growth suppression | [4][9] |
Experimental Protocols
Accurate biomarker assessment is crucial for the clinical implementation of personalized medicine. Below are summaries of methodologies for key experiments.
Next-Generation Sequencing (NGS) for Genomic Alterations
-
Objective: To identify mutations in PIK3CA, AKT1, and PTEN, as well as other relevant genes.
-
Methodology:
-
DNA Extraction: Formalin-fixed paraffin-embedded (FFPE) tumor tissue or circulating tumor DNA (ctDNA) is used for DNA extraction.
-
Library Preparation: DNA is fragmented, and adapters are ligated to the ends to prepare a sequencing library.
-
Target Enrichment: A targeted gene panel covering PIK3CA, AKT1, PTEN, and other cancer-relevant genes is used to selectively capture regions of interest.
-
Sequencing: The enriched library is sequenced on a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and variants (single nucleotide variants, insertions, deletions) are called and annotated.
-
Immunohistochemistry (IHC) for PTEN Protein Expression
-
Objective: To assess the protein expression level of PTEN in tumor tissue.
-
Methodology:
-
Tissue Preparation: FFPE tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the PTEN antigen.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for PTEN.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is added, followed by a chromogenic substrate to visualize PTEN expression.
-
Scoring: The intensity and percentage of stained tumor cells are evaluated by a pathologist to determine PTEN expression status (e.g., present vs. loss).
-
Reverse-Phase Protein Microarray (RPPA) for pAKT Levels
-
Objective: To quantify the level of phosphorylated AKT (S473) and other proteins in tumor lysates.
-
Methodology:
-
Protein Extraction: Proteins are extracted from fresh-frozen tumor tissue or cell lines.
-
Protein Quantification: The total protein concentration of each lysate is determined.
-
Serial Dilution and Arraying: Lysates are serially diluted and spotted onto nitrocellulose-coated slides to create a microarray.
-
Antibody Incubation: Each slide (array) is incubated with a specific primary antibody (e.g., anti-pAKT S473).
-
Detection: A labeled secondary antibody and a signal amplification system are used to detect the bound primary antibody.
-
Signal Quantification: The slides are scanned, and the signal intensity for each spot is quantified. A standard curve is used to determine the relative protein concentration in each sample.
-
Visualizations
Signaling Pathway and Biomarkers
Caption: PI3K/AKT signaling pathway with Ipatasertib's mechanism of action and key predictive biomarkers.
Experimental Workflow for Patient Stratification
References
- 1. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant Ipatasertib plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ipatasertib plus paclitaxel for PIK3CA/AKT1/PTEN-altered hormone receptor-positive HER2-negative advanced breast cancer: primary results from cohort B of the IPATunity130 randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant Ipatasertib plus Paclitaxel for Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-Line Ipatasertib, Atezolizumab, and Taxane Triplet for Metastatic Triple-Negative Breast Cancer: Clinical and Biomarker Results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-Line Ipatasertib, Atezolizumab, and Taxane Triplet for Metastatic Triple-Negative Breast Cancer: Clinical and Biomarker Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioengineer.org [bioengineer.org]
A Head-to-Head In Vitro Comparison of the Akt Inhibitors Ipatasertib and MK-2206
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent Akt inhibitors: Ipatasertib (GDC-0068) and MK-2206. This analysis is based on available experimental data to assist in the selection and application of these compounds in cancer research.
The serine/threonine kinase Akt is a central node in the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making Akt an attractive target for therapeutic intervention. Ipatasertib and MK-2206 are two potent and selective inhibitors of Akt, but they employ different mechanisms of action. Ipatasertib is an ATP-competitive inhibitor, while MK-2206 is an allosteric inhibitor.[1][2] Understanding the nuances of their in vitro performance is crucial for designing experiments and interpreting results.
Quantitative Performance Analysis
The following tables summarize the in vitro potency of Ipatasertib and MK-2206.
Table 1: Biochemical Potency Against Akt Isoforms
This table outlines the half-maximal inhibitory concentration (IC50) of each inhibitor against the three isoforms of Akt. Lower values indicate greater potency.
| Inhibitor | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| Ipatasertib | 5 | 18 | 8 |
| MK-2206 | 5 | 12 | 65 |
Data sourced from multiple studies.
Table 2: In Vitro Cell Viability in Breast Cancer Cell Lines
This table presents a direct comparison of the IC50 values for cell viability in two triple-negative breast cancer cell lines.
| Cell Line | Ipatasertib IC50 (µM) | MK-2206 IC50 (µM) |
| MDA-MB-231 | >10 | >10 |
| MDA-MB-468 | 0.020 ± 0.001 | 0.33 ± 0.01 |
Data from a head-to-head study.[3]
Mechanisms of Action and Cellular Effects
Ipatasertib, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of Akt, preventing its kinase activity.[2] In contrast, MK-2206 is an allosteric inhibitor that binds to a site distinct from the ATP-binding pocket, inducing a conformational change that locks Akt in an inactive state.[2] This difference in mechanism can lead to distinct biological consequences and resistance profiles.
Effects on Cell Proliferation and Viability
Both Ipatasertib and MK-2206 have been shown to inhibit cell proliferation in various cancer cell lines. In a direct comparison in breast cancer cell lines, Ipatasertib demonstrated significantly higher potency in the MDA-MB-468 cell line compared to MK-2206.[3] Both compounds were less effective in the MDA-MB-231 cell line.[3]
Induction of Apoptosis
Studies have shown that both inhibitors can induce apoptosis in cancer cells. For instance, Ipatasertib has been observed to induce apoptosis in endometrial cancer cells in a dose-dependent manner, as evidenced by increased cleaved caspase-3, -8, and -9 activity.[4] Similarly, MK-2206 has been reported to induce apoptosis in colorectal cancer cells, associated with a decrease in the phosphorylation of the pro-apoptotic protein Bad.[5]
It is important to note that direct head-to-head comparative data for apoptosis induction in the same cell lines under identical conditions is limited.
Cell Cycle Arrest
Both Ipatasertib and MK-2206 can induce cell cycle arrest. Ipatasertib has been shown to cause a G1 phase arrest in endometrial cancer cells, accompanied by a downregulation of cyclin D1, CDK4, and CDK6.[4][6] MK-2206 has also been reported to induce G1-phase arrest in hepatocellular carcinoma cells, associated with a decrease in cyclin D1 and an induction of p21 and p27.[7]
Resistance Mechanisms
A key differentiator between the two inhibitors lies in their resistance mechanisms. Preclinical studies in prostate cancer models have shown that resistance to the allosteric inhibitor MK-2206 is often associated with mutations in the AKT1 gene.[8][9] Conversely, resistance to the ATP-competitive inhibitor Ipatasertib appears to be driven by the activation of parallel signaling pathways, such as the PIM kinase pathway.[8][9] Notably, it has been demonstrated that Ipatasertib can overcome resistance to MK-2206, highlighting the potential for sequential or combination therapies.[8][9]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach for comparing these inhibitors, the following diagrams are provided.
Caption: PI3K/Akt Signaling Pathway and Inhibition by Ipatasertib and MK-2206.
Caption: A typical workflow for the in vitro comparison of Akt inhibitors.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate Akt inhibitors. Specific details may vary between laboratories and studies.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Ipatasertib or MK-2206 for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of Ipatasertib or MK-2206 for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
-
Cell Lysis: Treat cells with Ipatasertib or MK-2206, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-S6, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
Both Ipatasertib and MK-2206 are potent Akt inhibitors with distinct mechanisms of action that translate to different in vitro performance profiles. Ipatasertib, an ATP-competitive inhibitor, shows promise in overcoming resistance to the allosteric inhibitor MK-2206. The choice between these inhibitors for in vitro studies will depend on the specific research question, the cancer cell line model, and the desire to investigate specific mechanisms of action or resistance. The provided data and protocols serve as a valuable resource for researchers navigating the selection and use of these important research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt inhibitor MK-2206 promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. MK-2206 induces cell cycle arrest and apoptosis in HepG2 cells and sensitizes TRAIL-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Ipatasertib Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published experimental results for Ipatasertib, an oral, ATP-competitive, selective inhibitor of the serine/threonine kinase AKT. The aim is to offer an objective overview of its performance, particularly in combination with other therapies, and to detail the methodologies of key clinical trials to aid in the assessment of reproducibility and inform future research.
Ipatasertib's Mechanism of Action
Ipatasertib targets the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] Hyperactivation of this pathway, often due to mutations in PIK3CA, AKT1, or loss of the tumor suppressor PTEN, is a common feature in various cancers and is associated with resistance to conventional therapies.[2] Ipatasertib inhibits all three isoforms of AKT (AKT1, AKT2, and AKT3), thereby blocking downstream signaling and leading to decreased tumor cell proliferation and increased apoptosis.[3]
Comparative Efficacy in Clinical Trials
The clinical development of Ipatasertib has been most prominent in triple-negative breast cancer (TNBC) and metastatic castration-resistant prostate cancer (mCRPC), often in patient populations with alterations in the PI3K/AKT pathway. Below is a summary of key clinical trial data comparing Ipatasertib-based regimens with alternatives.
Triple-Negative Breast Cancer (TNBC)
The efficacy of Ipatasertib in combination with paclitaxel has been evaluated in the Phase II LOTUS and Phase III IPATunity130 trials. A key alternative AKT inhibitor, Capivasertib, was studied in the PAKT trial.
| Trial | Treatment Arm | Patient Population | Progression-Free Survival (PFS) (Median) | Overall Survival (OS) (Median) | Objective Response Rate (ORR) |
| LOTUS (Phase II) | Ipatasertib + Paclitaxel | Intention-to-Treat (ITT) | 6.2 months | 23.1 months | 40% |
| Placebo + Paclitaxel | ITT | 4.9 months | 18.4 months | 32% | |
| Ipatasertib + Paclitaxel | PIK3CA/AKT1/PTEN-altered | 9.0 months | Not Reported | 50% | |
| Placebo + Paclitaxel | PIK3CA/AKT1/PTEN-altered | 4.9 months | Not Reported | 44% | |
| IPATunity130 (Phase III) | Ipatasertib + Paclitaxel | PIK3CA/AKT1/PTEN-altered | 7.4 months | 24.4 months | 39% |
| Placebo + Paclitaxel | PIK3CA/AKT1/PTEN-altered | 6.1 months | 24.9 months | 35% | |
| PAKT (Phase II - Capivasertib) | Capivasertib + Paclitaxel | ITT | 5.9 months | 19.1 months | Not Reported |
| Placebo + Paclitaxel | ITT | 4.2 months | 12.6 months | Not Reported | |
| Capivasertib + Paclitaxel | PIK3CA/AKT1/PTEN-altered | 9.3 months | Not Reported | Not Reported | |
| Placebo + Paclitaxel | PIK3CA/AKT1/PTEN-altered | 3.7 months | Not Reported | Not Reported |
Data from the LOTUS[4][5][6], IPATunity130[4][7][8], and PAKT[1][9][10][11] trials.
The Phase II LOTUS trial demonstrated a significant improvement in progression-free survival with the addition of Ipatasertib to paclitaxel, particularly in patients with PIK3CA/AKT1/PTEN-altered tumors.[4] However, the subsequent Phase III IPATunity130 trial, which focused on this biomarker-selected population, did not show a statistically significant improvement in the primary endpoint of PFS.[7] The alternative AKT inhibitor, Capivasertib, in the PAKT trial, showed a notable PFS benefit in the PIK3CA/AKT1/PTEN-altered subgroup.[9]
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
In mCRPC, Ipatasertib has been studied in combination with abiraterone, particularly in patients with loss of the tumor suppressor PTEN.
| Trial | Treatment Arm | Patient Population | Radiographic PFS (rPFS) (Median) | Prostate-Specific Antigen (PSA) Response Rate | Objective Response Rate (ORR) |
| Phase II | Ipatasertib (400mg) + Abiraterone | PTEN-loss | 11.5 months | Not Reported | Not Reported |
| Placebo + Abiraterone | PTEN-loss | 4.6 months | Not Reported | Not Reported | |
| IPATential150 (Phase III) | Ipatasertib + Abiraterone | PTEN-loss | 18.5 months | 84% | 61% |
| Placebo + Abiraterone | PTEN-loss | 16.5 months | 72% | 39% |
Data from a Phase II trial[12][13][14] and the IPATential150 trial.[3][15]
In patients with mCRPC and PTEN loss, the addition of Ipatasertib to abiraterone has shown a consistent benefit in radiographic progression-free survival across both Phase II and Phase III studies.[3][12][13][14][15]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and potential replication of experimental findings. Below are the protocols for the key Ipatasertib clinical trials.
LOTUS Trial (Phase II)
-
Study Design: A randomized, double-blind, placebo-controlled Phase II trial.[5][6][16]
-
Patient Population: Women with measurable, inoperable, locally advanced or metastatic triple-negative breast cancer with no prior systemic therapy for advanced disease.[5][6]
-
Randomization: Patients were randomized 1:1 to receive either Ipatasertib or a placebo, in combination with paclitaxel.[5]
-
Treatment Regimen:
-
Primary Endpoints: Progression-free survival in the intention-to-treat population and in the PTEN-low population.[6]
-
Biomarker Analysis: Tumor PTEN status was assessed centrally by immunohistochemistry.[5]
IPATunity130 Trial (Phase III)
-
Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[4][7][8]
-
Patient Population: Taxane-eligible patients with PIK3CA/AKT1/PTEN-altered, measurable, advanced TNBC with no prior chemotherapy for advanced disease.[4][7]
-
Randomization: Patients were randomized 2:1 to the Ipatasertib or placebo arm.[4][7]
-
Treatment Regimen:
-
Primary Endpoint: Investigator-assessed progression-free survival.[4][7]
-
Biomarker Analysis: PIK3CA/AKT1/PTEN alterations were assessed from tumor tissue using a next-generation sequencing clinical trial assay.[4]
Conclusion
The reproducibility of Ipatasertib's clinical efficacy has shown some variability. While the Phase II LOTUS trial suggested a promising benefit, particularly in a biomarker-selected TNBC population, the larger Phase III IPATunity130 trial did not confirm a statistically significant improvement in the primary endpoint. This highlights the challenges of translating Phase II findings to Phase III studies and the complexity of targeting the PI3K/AKT pathway. In contrast, for mCRPC with PTEN loss, the addition of Ipatasertib to abiraterone has demonstrated a more consistent benefit in improving radiographic progression-free survival.
The comparison with the alternative AKT inhibitor, Capivasertib, suggests that targeting this pathway remains a viable strategy, although patient selection and the specific combination therapy are critical factors for success. Researchers and clinicians should carefully consider the nuances of these trial results and the underlying biology when designing future studies or making treatment decisions. The detailed protocols provided herein serve as a foundation for such critical evaluation and for the design of future, potentially more refined, clinical investigations.
References
- 1. ascopubs.org [ascopubs.org]
- 2. forpatients.roche.co.za [forpatients.roche.co.za]
- 3. targetedonc.com [targetedonc.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. icm.unicancer.fr [icm.unicancer.fr]
- 6. Ipatasertib plus paclitaxel versus placebo plus paclitaxel as first-line therapy for metastatic triple-negative breast cancer (LOTUS): a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. youtube.com [youtube.com]
- 11. Capivasertib Plus Paclitaxel Versus Placebo Plus Paclitaxel As First-Line Therapy for Metastatic Triple-Negative Breast Cancer: The PAKT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized Phase II Study Evaluating Akt Blockade with Ipatasertib, in Combination with Abiraterone, in Patients with Metastatic Prostate Cancer with and without PTEN Loss | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. onclive.com [onclive.com]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. Ipatasertib plus paclitaxel versus placebo plus paclitaxel as first-line therapy for metastatic triple-negative breast cancer (LOTUS): a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ipatasertib Dihydrochloride: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Ipatasertib dihydrochloride, a potent pan-Akt inhibitor, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a laboratory fume hood.[1] Standard PPE includes chemical-impermeable gloves, safety goggles with side-shields, and impervious clothing.[2][3] Avoid the formation of dust and aerosols.[4][5] In case of accidental contact, wash skin thoroughly with soap and water and flush eyes immediately with large amounts of water.[3]
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with all prevailing country, federal, state, and local regulations.[1][6] As a general guideline, the following steps should be followed:
-
Waste Identification and Classification : this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, it should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[7]
-
Segregation : Segregate this compound waste from other laboratory waste streams. This includes contaminated labware (e.g., vials, pipette tips), unused or expired product, and any absorbent materials used for spill cleanup.
-
Containerization : Place the waste in a designated, properly labeled, and sealed container suitable for hazardous chemical waste. The container should be clearly marked with the chemical name ("this compound") and appropriate hazard symbols.
-
Waste Collection and Storage : Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2]
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. These contractors are equipped to handle and transport chemical waste to a permitted treatment, storage, and disposal facility (TSDF). The most common method for the disposal of pharmaceutical waste is incineration at a licensed medical incineration site.[8]
Quantitative Data Summary
| Parameter | Value/Classification | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [2] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | [2] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | [2] |
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes are provided in the available safety data sheets. The standard and recommended procedure is collection and disposal via a certified hazardous waste management company.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. Always consult your institution's specific safety guidelines and the most current safety data sheet for this compound before handling and disposal.
References
- 1. ubpbio.com [ubpbio.com]
- 2. Ipatasertib (GDC-0068)|1001264-89-6|MSDS [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. GDC 0068 (Hydrochloride) - Safety Data Sheet [chemicalbook.com]
- 5. targetmol.com [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Personal protective equipment for handling Ipatasertib dihydrochloride
Essential Safety and Handling Guide for Ipatasertib Dihydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling practices, and disposal methods to ensure a secure laboratory environment.
This compound is a potent, orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B), targeting Akt1, Akt2, and Akt3 isoforms.[1][2][3][4] It plays a crucial role in cancer research by inhibiting the PI3K/Akt signaling pathway, which is frequently dysregulated in tumorigenesis, thereby inducing tumor cell apoptosis and inhibiting proliferation.[5][6][7][8]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or goggles | Essential to protect against splashes and airborne particles. A face shield may be required for procedures with a high risk of splashing.[9][10][11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Wear two pairs of chemotherapy-tested gloves.[10][11] Ensure gloves are of a suitable thickness and integrity. Change gloves immediately if contaminated, torn, or punctured.[12] |
| Body Protection | Laboratory coat or impervious gown | A disposable, poly-coated gown with long sleeves and elastic or knitted cuffs that closes in the back is required to protect skin and clothing from contamination.[9][10][11] |
| Respiratory Protection | NIOSH-certified N95 respirator or higher | Required when handling the powder form of the compound, especially outside of a primary containment device like a fume hood, to prevent inhalation of dust particles.[9][11][13] |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is crucial for safely handling this compound from receipt to disposal.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9][13] For long-term storage, refer to the manufacturer's recommendations, which are typically at -20°C or -80°C.[9][13]
Preparation and Handling:
-
All handling of the powdered compound should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[13]
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate it after each use.
Accidental Spills:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator, before cleaning the spill.
-
Absorb liquid spills with an inert material and collect powder spills carefully to avoid generating dust.
-
Place all contaminated materials into a sealed container for hazardous waste disposal.[9]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][13]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops.[9][13]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[9][13]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials: Used PPE (gloves, gowns, etc.), disposable labware, and cleaning materials should be collected in a designated, labeled, and sealed hazardous waste container.
-
Unused Compound: Dispose of any unused this compound in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[9][13]
Visualizing Key Processes
To further clarify the procedural and biological context of working with this compound, the following diagrams illustrate the safe handling workflow and the targeted signaling pathway.
Caption: Safe handling workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Ipatasertib (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. medkoo.com [medkoo.com]
- 9. Ipatasertib (GDC-0068)|1001264-89-6|MSDS [dcchemicals.com]
- 10. pogo.ca [pogo.ca]
- 11. halyardhealth.com [halyardhealth.com]
- 12. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 13. ubpbio.com [ubpbio.com]
- 14. GDC 0068 (Hydrochloride) - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
